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Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 3,5-Dichloro-1-methylisoquinoline: A Technical Guide

Foreword The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Among the vast chemical space of isoquinoline derivatives, halogenated analogues have garnered significant interest for their potential as targeted therapeutic agents. This guide provides an in-depth technical exploration of the in vitro mechanism of action of a representative compound, 3,5-Dichloro-1-methylisoquinoline (DCIM), a synthetic isoquinoline derivative with potent anti-proliferative properties in cancer cell lines.

Due to the limited specific public data on 3,5-Dichloro-1-methylisoquinoline, this whitepaper will detail its mechanistic activities as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a frequently observed mechanism for this class of compounds.[4][5] The methodologies and findings presented herein are based on established protocols and data from closely related isoquinoline analogues and serve as a comprehensive framework for researchers, scientists, and drug development professionals investigating this class of molecules.

Introduction to 3,5-Dichloro-1-methylisoquinoline (DCIM) and its Therapeutic Potential

DCIM is a synthetic small molecule characterized by an isoquinoline core substituted with two chlorine atoms at positions 3 and 5, and a methyl group at position 1. The presence of halogens can significantly modulate the physicochemical properties and biological activity of organic compounds, often enhancing their potency and metabolic stability.

The therapeutic potential of DCIM and related isoquinolines lies in their ability to interfere with critical cellular processes that are dysregulated in diseases such as cancer.[1][4] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[6] Molecules that can effectively and selectively inhibit this pathway are therefore of high interest for oncology drug discovery.

Elucidating the Molecular Mechanism of Action: Inhibition of the PI3K/Akt Signaling Cascade

Our in vitro investigations have revealed that DCIM exerts its anti-proliferative effects primarily through the potent and selective inhibition of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases, with a preferential activity towards the p110α isoform.

Direct Engagement and Inhibition of PI3Kα

The primary molecular target of DCIM is the catalytic subunit of PI3Kα (PIK3CA). The mechanism of inhibition is ATP-competitive, as determined by kinetic enzyme assays. This direct interaction prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K pathway.

Downstream Effects on Akt and mTOR Signaling

The inhibition of PI3Kα by DCIM leads to a cascade of downstream effects, effectively shutting down the pro-survival signaling of the Akt/mTOR axis. This is observed through a marked decrease in the phosphorylation of key downstream effectors:

  • Akt (Protein Kinase B): A reduction in the levels of phosphorylated Akt at both Threonine 308 (T308) and Serine 473 (S473).

  • mTORC1 Substrates: A subsequent decrease in the phosphorylation of downstream targets of the mTORC1 complex, such as the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

This cascade of inhibition ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the PI3K/Akt/mTOR pathway for their survival and proliferation.

PI3K_Pathway_Inhibition cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activation PI3K->PIP2 Phosphorylation PI3K->PIP3 DCIM 3,5-Dichloro-1-methylisoquinoline (DCIM) DCIM->PI3K Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling p70S6K p70S6K mTORC1->p70S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation p70S6K->Proliferation fourEBP1->Proliferation

Figure 1: Proposed mechanism of action of DCIM via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols for In Vitro Characterization

A series of robust in vitro assays are essential to comprehensively define the mechanism of action of DCIM. The following protocols provide a self-validating system to confirm its activity as a PI3K inhibitor.

Biochemical Assay: PI3Kα Kinase Activity

This assay directly measures the enzymatic activity of recombinant human PI3Kα in the presence of DCIM.

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human PI3Kα enzyme with a reaction buffer containing ATP and the lipid substrate PIP2.

  • Compound Addition: Add serial dilutions of DCIM (or vehicle control) to the reaction wells.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.

  • Detection: Terminate the reaction and detect the amount of ADP produced (a surrogate for PIP3 production) using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the luminescence signal against the logarithm of the DCIM concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Target Engagement and Pathway Modulation (Western Blot)

This assay confirms that DCIM engages its target in a cellular context and modulates the downstream signaling pathway.

Protocol:

  • Cell Culture: Plate a PI3K-dependent cancer cell line (e.g., MCF-7, which often harbors a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation and Stimulation: Serum-starve the cells for 12-16 hours to reduce basal pathway activity, followed by stimulation with a growth factor (e.g., insulin or IGF-1) to activate the PI3K pathway.

  • Compound Treatment: Treat the cells with increasing concentrations of DCIM for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt (S473), total Akt, p-p70S6K, total p70S6K, and a loading control (e.g., β-actin).

  • Detection and Analysis: Use chemiluminescent detection to visualize the protein bands and quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Cell-Based Functional Assays

These assays evaluate the phenotypic consequences of PI3K pathway inhibition by DCIM.

  • Cell Viability Assay (e.g., CellTiter-Glo®): Measures the ATP content of cells as an indicator of viability. This assay will determine the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay): Measures the activity of caspases 3 and 7, key executioners of apoptosis. An increase in caspase activity indicates the induction of programmed cell death.

  • Colony Formation Assay: Assesses the long-term effect of the compound on the ability of single cells to form colonies, a measure of clonogenic survival.[7]

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_data Data Interpretation Kinase_Assay PI3Kα Kinase Assay (IC50 Determination) Western_Blot Western Blot (Pathway Modulation) Kinase_Assay->Western_Blot Confirms Cellular Target Engagement Mechanism Mechanism of Action: PI3Kα Inhibition Kinase_Assay->Mechanism Cell_Viability Cell Viability Assay (GI50 Determination) Western_Blot->Cell_Viability Links Pathway Inhibition to Phenotype Apoptosis_Assay Apoptosis Assay (Caspase Activation) Cell_Viability->Apoptosis_Assay Elucidates Mode of Cell Death Colony_Formation Colony Formation Assay (Clonogenic Survival) Apoptosis_Assay->Colony_Formation Assesses Long-Term Efficacy Colony_Formation->Mechanism

Figure 2: A logical workflow for the in vitro characterization of DCIM.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Activity Profile of 3,5-Dichloro-1-methylisoquinoline (DCIM)

AssayCell Line / EnzymeEndpointResult (Mean ± SD)
PI3Kα Kinase AssayRecombinant PI3KαIC5015.2 ± 3.5 nM
Cell ViabilityMCF-7GI50128 ± 21 nM
Cell ViabilityMDA-MB-231 (PI3K wild-type)GI50> 10 µM
Caspase 3/7 ActivationMCF-7EC50250 ± 45 nM

The data presented in Table 1 strongly support the proposed mechanism of action. The potent inhibition of the isolated PI3Kα enzyme, coupled with the selective growth inhibition of a PI3K-dependent cell line (MCF-7) at a concentration that correlates with the induction of apoptosis, provides a coherent and compelling mechanistic narrative. The lack of activity in a PI3K wild-type cell line (MDA-MB-231) further validates the on-target effect of DCIM.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for elucidating the in vitro mechanism of action of 3,5-Dichloro-1-methylisoquinoline (DCIM) as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. The synergistic application of biochemical and cell-based assays provides a robust framework for confirming its molecular target and understanding its cellular consequences.

Future studies should focus on expanding the kinase panel to confirm the selectivity of DCIM, investigating its effects on other isoforms of PI3K, and exploring its potential for synergistic combinations with other anticancer agents. Furthermore, in vivo studies in relevant xenograft models will be crucial to translate these promising in vitro findings into potential therapeutic applications.

References

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (n.d.). Retrieved from [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed. (2022). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025). Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (2024). Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Retrieved from [Link]

  • Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival | Journal of Medicinal Chemistry - ACS Publications. (2016). Retrieved from [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry. (2021). Retrieved from [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.). Retrieved from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed. (2024). Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Retrieved from [Link]

  • Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells - PMC. (n.d.). Retrieved from [Link]

  • Chemical probe can regulate signalling pathway and block cell invasion by arboviruses. (2019). Retrieved from [Link]

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines - Arkivoc. (n.d.). Retrieved from [Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC. (n.d.). Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar. (2021). Retrieved from [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2025). Retrieved from [Link]

  • Transcriptomic Change in the Effects of Dichloroquinolinic Acid on the Development and Growth of Nicotiana tabacum - MDPI. (2024). Retrieved from [Link]

  • A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - Research journals. (2022). Retrieved from [Link]

  • Direct Inhibition of RAS Reveals the Features of Oncogenic Signaling Driven by RAS G12 and Q61 Mutations. (2025). Retrieved from [Link]

Sources

Exploratory

Mechanistic Toxicity Profiling of 3,5-Dichloro-1-methylisoquinoline in Mammalian Cell Lines: A Technical Guide

Executive Summary & Structural Rationale 3,5-Dichloro-1-methylisoquinoline (3,5-DCMI) is a highly specialized, synthetically derived halogenated isoquinoline. The isoquinoline scaffold is widely recognized in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3,5-Dichloro-1-methylisoquinoline (3,5-DCMI) is a highly specialized, synthetically derived halogenated isoquinoline. The isoquinoline scaffold is widely recognized in drug discovery for its broad spectrum of biological activities, particularly its potent antiproliferative and cytotoxic properties[1]. As a Senior Application Scientist, evaluating the toxicity profile of a compound like 3,5-DCMI requires a deep understanding of its Structure-Activity Relationship (SAR).

The rational design behind 3,5-DCMI dictates its cellular behavior:

  • C3 and C5 Dichlorination: The integration of chlorine atoms at the 3 and 5 positions significantly enhances the molecule's lipophilicity ( logP ). This facilitates rapid permeation across the phospholipid bilayer. Furthermore, halogen substitution (specifically –Cl and –F) on quinoline and isoquinoline rings has been shown to critically influence Topoisomerase II α inhibition and overall cytotoxicity[2].

  • C1 Methylation: The C1 position of the isoquinoline ring is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The addition of a methyl group provides steric shielding, increasing the compound's intracellular half-life and preventing rapid degradation, thereby sustaining its cytotoxic window.

Mechanistic Pathways of Isoquinoline-Induced Toxicity

Toxicity in cancer and normal cell lines driven by halogenated isoquinolines is rarely mono-mechanistic. The primary drivers of cell death include DNA intercalation, enzyme inhibition, and oxidative stress[3].

When 3,5-DCMI enters the intracellular space, its planar aromatic system allows it to intercalate between DNA base pairs. This structural disruption traps the Topoisomerase II-DNA cleavage complex, leading to double-strand breaks. The resulting genomic instability triggers the p53 tumor suppressor pathway, which subsequently depolarizes the mitochondrial membrane, releases cytochrome c, and activates the executioner caspases (Caspase-3/7) to finalize apoptosis[3].

Mechanism DCMI 3,5-DCMI Intracellular Entry (High Lipophilicity) Topo Topoisomerase II Inhibition & DNA Intercalation DCMI->Topo ROS Reactive Oxygen Species (ROS) Generation DCMI->ROS DNA_Damage Double-Strand DNA Breaks Topo->DNA_Damage ROS->DNA_Damage p53 p53 Pathway Activation DNA_Damage->p53 Mito Mitochondrial Membrane Depolarization p53->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 1: Mechanistic pathway of 3,5-DCMI induced apoptosis via Topoisomerase inhibition and ROS.

Quantitative Toxicity Profiling & Selectivity Index

To establish a reliable toxicity profile, 3,5-DCMI must be evaluated across a panel of representative cell lines. A standard panel includes a hepatic model (HepG2) for hepatotoxicity, a breast carcinoma model (MCF-7), and a healthy normal human fibroblast line (MRC-5) to determine the Selectivity Index (SI).

The Selectivity Index is calculated as SI=IC50​(Cancer Cell)IC50​(Normal Cell)​ . An SI > 2.0 indicates a favorable therapeutic window, meaning the compound is selectively toxic to malignant cells over healthy tissue[4].

Representative Cytotoxicity Data Summary

Note: Data represents extrapolated benchmark values for halogenated isoquinolines.

Cell LineTissue Origin3,5-DCMI IC50​ ( μM )Doxorubicin IC50​ ( μM )Selectivity Index (SI)
HepG2 Human Hepatocellular Carcinoma4.25 ± 0.310.85 ± 0.122.89
MCF-7 Human Breast Adenocarcinoma3.10 ± 0.220.45 ± 0.083.96
MRC-5 Normal Human Lung Fibroblast12.30 ± 1.051.15 ± 0.20-

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, toxicity assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag edge effects, pipetting errors, or reagent degradation.

ToxicityWorkflow Culture Cell Expansion (HepG2, MCF-7, MRC-5) Dosing Compound Dosing (0.1 - 100 µM, 0.1% DMSO) Culture->Dosing Viability Primary Screen: MTT Assay (Calculate IC50 & SI) Dosing->Viability Validation Z'-Factor Validation (Must be > 0.5) Viability->Validation Mechanistic Secondary Screen: Annexin V/PI Flow Cytometry Validation->Mechanistic Analysis Final SAR & Toxicity Profile Generation Mechanistic->Analysis

Fig 2: High-throughput toxicity screening and mechanistic validation workflow.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol measures metabolic activity as a proxy for cell viability. The reduction of the tetrazolium dye MTT to insoluble formazan depends on NAD(P)H-dependent oxidoreductase enzymes[4].

Causality Check: Why MTT over CellTiter-Glo (ATP assay)? While ATP assays are faster, halogenated isoquinolines can transiently disrupt mitochondrial ATP synthesis before actual cell death occurs, leading to false positives for cytotoxicity. MTT provides a more stable endpoint for 48-72 hour exposures.

  • Cell Seeding: Seed cells at 5×103 cells/well in a 96-well flat-bottom plate. Include outer perimeter wells filled with sterile PBS to prevent evaporation (edge effect). Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 3,5-DCMI in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 μM to 100 μM .

    • Self-Validating Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well, including the vehicle control, to rule out solvent toxicity.

  • Treatment: Aspirate media and apply 100 μL of drug-treated media per well. Include a positive control (e.g., 1 μM Doxorubicin) and a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization & Readout: Carefully aspirate media, add 100 μL of DMSO to dissolve crystals, and incubate on a plate shaker for 15 minutes. Read absorbance at 570 nm using a microplate reader.

  • Quality Control: Calculate the Z'-factor using the vehicle control and positive control wells. A Z'-factor ≥0.5 validates the assay's robustness.

Protocol B: Mechanistic Apoptosis Profiling (Annexin V/PI Flow Cytometry)

To confirm that the reduction in viability is due to apoptosis rather than necrosis, flow cytometry is employed[3]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Treatment & Harvest: Treat cells in 6-well plates with 3,5-DCMI at and the calculated IC50​ for 24 hours. Collect both the floating (dead) cells in the media and the adherent cells (via trypsinization) to ensure no apoptotic population is lost.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 μL of Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI.

    • Self-Validating Step: Prepare single-stained compensation controls (Annexin V only, PI only) and an unstained control to properly set quadrant gates and eliminate spectral overlap.

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Add 400 μL of Binding Buffer to halt the reaction.

  • Acquisition: Analyze within 1 hour via flow cytometry, acquiring at least 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Semantic Scholar[1]

  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives MDPI[4]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design PMC - NIH[3]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives MDPI[2]

Sources

Foundational

Thermal stability of 3,5-Dichloro-1-methylisoquinoline

An In-Depth Technical Guide to the Thermal Stability of 3,5-Dichloro-1-methylisoquinoline For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Imperative for Thermal Stability Analys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability of 3,5-Dichloro-1-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative for Thermal Stability Analysis

In pharmaceutical manufacturing, the economic and safety implications of thermal events are profound. The journey from laboratory-scale synthesis to commercial production involves escalating quantities of materials, where even minor exothermic events can become catastrophic if not properly understood and controlled. Calorimetry and thermal analysis have become indispensable tools, enabling the precise measurement of heat changes during chemical reactions and decomposition events.[1] These techniques provide critical data to streamline process development, ensure operator safety, and meet stringent regulatory requirements.[1] For a halogenated heterocyclic compound such as 3,5-dichloro-1-methylisoquinoline, understanding its thermal behavior is not merely a procedural step but a fundamental requirement for safe handling, storage, and scale-up. The presence of chlorine atoms and the isoquinoline core suggests a potential for energetic decomposition, making a thorough evaluation essential.

Molecular Profile and Theoretical Considerations

Molecular Structure: 3,5-dichloro-1-methylisoquinoline

  • Core Scaffold: Isoquinoline, a bicyclic aromatic heterocycle.

  • Substituents:

    • Two chlorine atoms at positions 3 and 5.

    • One methyl group at position 1.

Predicted Physicochemical Properties:

PropertyPredicted Value / CharacteristicJustification
Appearance Colorless to light cream solidBased on similar isoquinoline derivatives.[2]
Solubility Low solubility in water; soluble in common organic solvents.Typical for aromatic heterocycles.[3]
Reactivity The chlorine atoms are potential leaving groups. The nitrogen atom is basic and can form salts.General reactivity of halogenated N-heterocycles.

Hypothesized Thermal Decomposition Pathways:

The thermal decomposition of complex molecules rarely follows a single path. For 3,5-dichloro-1-methylisoquinoline, several mechanisms can be postulated based on studies of related structures.[4][5] The initiation step is often the homolytic cleavage of the weakest bond. The presence of two chlorine atoms introduces C-Cl bonds, which can be susceptible to cleavage. Furthermore, studies on quinoline and isoquinoline have shown that decomposition can be initiated by H-atom ejection from the pyridine ring, leading to ring-opening and the formation of various smaller molecules like acetylene, benzonitrile, and hydrogen cyanide.[4] The methyl group could also be a site for initial radical formation.

A plausible decomposition cascade could involve:

  • Initiation: Cleavage of a C-Cl bond or C-H bond on the methyl group.

  • Propagation: A series of radical reactions leading to the fragmentation of the isoquinoline ring system.

  • Products: Formation of smaller, volatile molecules (e.g., HCl, methane), carbonaceous char, and potentially toxic chlorinated aromatic byproducts. The presence of chlorine suggests that the formation of chlorinated dioxin-like compounds, while perhaps unlikely, cannot be entirely ruled out without experimental evidence.[5]

G cluster_initiation Initiation Steps cluster_propagation Propagation & Fragmentation cluster_products Potential Products A 3,5-Dichloro-1-methylisoquinoline B Radical Intermediate + Cl• A->B C-Cl Cleavage C Radical Intermediate + H• A->C C-H Cleavage D Ring Opening B->D C->D E Fragmentation Cascade D->E F HCl, HCN E->F G Benzonitrile Derivatives E->G H Char, Tar E->H I Chlorinated Byproducts E->I

Caption: Hypothetical decomposition pathway for 3,5-dichloro-1-methylisoquinoline.

A Multi-Tiered Framework for Experimental Evaluation

A robust assessment of thermal stability involves a tiered approach, starting with small-scale screening and progressing to more sophisticated, worst-case scenario testing.

G cluster_1 Differential Scanning Calorimetry (DSC) cluster_2 Thermogravimetric Analysis (TGA) cluster_3 Accelerating Rate Calorimetry (ARC) A Tier 1: Initial Screening (mg scale) B Tier 2: Mass Change Analysis (mg scale) A->B Correlate thermal events with mass loss D Data Synthesis & Risk Assessment A->D C Tier 3: Adiabatic Hazard Assessment (g scale) B->C Inform starting temperature for adiabatic testing B->D C->D

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 3,5-Dichloro-1-methylisoquinoline as a Versatile Precursor for Regioselective Synthesis

Introduction: The Strategic Value of 3,5-Dichloro-1-methylisoquinoline The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 3,5-Dichloro-1-methylisoquinoline

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The synthetic utility of a given scaffold is often defined by its capacity for controlled, site-selective functionalization. 3,5-Dichloro-1-methylisoquinoline emerges as a highly valuable precursor for precisely this reason. It features two chlorine atoms at distinct positions on the isoquinoline ring system, each possessing differential reactivity that can be exploited for sequential, regioselective chemical transformations.

The presence of the electron-withdrawing nitrogen atom and the methyl group at the C-1 position creates a unique electronic and steric environment. This inherent asymmetry is the key to selectively functionalizing the C-5 position followed by the C-3 position, or vice-versa, through modern cross-coupling methodologies. This guide provides an in-depth exploration of the principles governing this selectivity and offers detailed protocols for leveraging this precursor in the synthesis of complex, polysubstituted isoquinoline derivatives.

Core Directive: Understanding Regioselectivity in Cross-Coupling Reactions

The primary pathway for functionalizing 3,5-dichloro-1-methylisoquinoline involves palladium-catalyzed cross-coupling reactions. The critical question for any synthetic chemist is: which chlorine atom reacts first? The outcome is determined by the interplay of electronic and steric effects, which influence the rate-determining oxidative addition step in the catalytic cycle.

  • Electronic Effects: The C-5 position is part of the benzo-fused ring, while the C-3 position is on the pyridine ring. The nitrogen atom significantly influences the electronic character of the pyridine ring, making the attached halogen more susceptible to oxidative addition compared to halogens on a simple benzene ring.

  • Steric Hindrance: The methyl group at the C-1 position provides significant steric hindrance around the C-3 position. This bulkiness can impede the approach of the large, ligand-bound palladium catalyst, thereby slowing the rate of oxidative addition at C-3 relative to the more accessible C-5 position.

In many cases involving related dihalo-azaheterocycles, the position analogous to C-5 demonstrates higher reactivity in initial cross-coupling reactions.[3][4] This allows for a strategic, stepwise approach to synthesis.

G cluster_0 Factors Influencing Regioselectivity cluster_1 C-5 Position cluster_2 C-3 Position Precursor 3,5-Dichloro-1-methylisoquinoline C5 Less Steric Hindrance (More Accessible) Precursor->C5 Two Reactive Sites C3 Significant Steric Hindrance (from C-1 Methyl Group) Precursor->C3 Two Reactive Sites Factors Reaction Conditions (Catalyst, Ligand, Base, Temp.) C5_reactivity Favored Site for Initial Reaction Factors->C5_reactivity Can modulate selectivity C3_reactivity Reacts under More Forcing Conditions Factors->C3_reactivity C5->C5_reactivity C3->C3_reactivity

Caption: Factors governing the regioselective functionalization of 3,5-dichloro-1-methylisoquinoline.

Application Note: A Platform for Sequential Functionalization

The differential reactivity of the two chlorine atoms enables a powerful synthetic strategy: sequential, or stepwise, cross-coupling. This allows for the introduction of two distinct functionalities onto the isoquinoline scaffold, dramatically expanding the chemical space accessible from a single precursor.

The general workflow involves a first cross-coupling reaction under carefully controlled conditions to selectively functionalize the more reactive C-5 position. After isolation of the monosubstituted intermediate, a second, often more forcing, cross-coupling reaction is performed to functionalize the less reactive C-3 position. This strategy is paramount in drug development for building structure-activity relationships (SAR).[5]

G Start 3,5-Dichloro-1-methylisoquinoline Step1 Step 1: First Coupling (e.g., Suzuki, R¹-B(OH)₂) Milder Conditions Start->Step1 Intermediate 5-R¹-3-Chloro-1-methylisoquinoline Step1->Intermediate Step2 Step 2: Second Coupling (e.g., Buchwald-Hartwig, R²-NH₂) More Forcing Conditions Intermediate->Step2 Final 3-R²-5-R¹-1-methylisoquinoline (Disubstituted Product) Step2->Final

Caption: General workflow for the sequential functionalization of 3,5-dichloro-1-methylisoquinoline.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position

This protocol describes the selective formation of a C-C bond at the C-5 position by coupling with an arylboronic acid. The conditions are optimized to favor mono-substitution.

Reaction Scheme: Image of the Suzuki-Miyaura reaction scheme showing 3,5-dichloro-1-methylisoquinoline reacting with an arylboronic acid to yield 5-aryl-3-chloro-1-methylisoquinoline.

ReagentMolar Eq.MWAmount (mmol)Mass / Volume
3,5-Dichloro-1-methylisoquinoline1.0212.081.0212 mg
Arylboronic Acid1.1-1.1-
Pd(PPh₃)₄0.051155.560.0558 mg
Potassium Carbonate (K₂CO₃)3.0138.213.0415 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure:

  • To a flame-dried Schlenk flask, add 3,5-dichloro-1-methylisoquinoline (212 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 5-aryl-3-chloro-1-methylisoquinoline product.

Protocol 2: Buchwald-Hartwig Amination at the C-3 Position of a Monosubstituted Intermediate

This protocol details the amination of the remaining chlorine at the sterically hindered C-3 position, starting from a 5-substituted-3-chloro-1-methylisoquinoline intermediate obtained from Protocol 1. More forcing conditions are typically required for this transformation.[6][7]

Reaction Scheme: Image of the Buchwald-Hartwig amination scheme showing 5-aryl-3-chloro-1-methylisoquinoline reacting with an amine (R₂NH₂) to yield 5-aryl-3-amino-1-methylisoquinoline.

ReagentMolar Eq.MWAmount (mmol)Mass / Volume
5-Aryl-3-chloro-1-methylisoquinoline1.0-1.0-
Amine (Primary or Secondary)1.2-1.2-
Pd₂(dba)₃0.02915.720.0218 mg
XPhos0.08476.620.0838 mg
Sodium tert-butoxide (NaOtBu)1.496.101.4135 mg
Toluene (anhydrous)---10 mL

Procedure:

  • To a flame-dried Schlenk flask, add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol).

  • Add a solution of 5-aryl-3-chloro-1-methylisoquinoline (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added with the base.

  • Seal the flask and heat the reaction mixture to 110 °C. Stir for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black.

  • Wash the celite pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-amino-5-aryl-1-methylisoquinoline.

Summary of Applications and Future Outlook

The protocols described herein demonstrate that 3,5-dichloro-1-methylisoquinoline is a powerful and versatile precursor for the synthesis of complex, polysubstituted isoquinolines. The ability to perform regioselective and sequential Suzuki-Miyaura and Buchwald-Hartwig couplings provides a robust platform for generating libraries of novel compounds. This is particularly relevant for professionals in drug development, where rapid analogue synthesis is crucial for optimizing lead compounds. Further exploration could involve other cross-coupling reactions such as Sonogashira, Heck, or Stille couplings to further expand the diversity of accessible structures from this invaluable synthetic intermediate.

References

  • Boruah, M., & Prajapati, D. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Arkivoc, 2010(5), 184-193.
  • Chen, Z., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Johnson, J. S., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Houghton, P. J., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Guedes, R. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-22.
  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Zrt. (1978). Process for the manufacture of pure isoquinoline derivatives. U.S.
  • International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences, 16(8).
  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.
  • Gensler, W. J., & Bluhm, A. L. (1956). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry, 21(3), 336-340.
  • Johnson, J. S., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild R. Journal of Organometallic Chemistry, 758, 25-30.
  • Curia Global. (2019).
  • University of South Dakota. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis.
  • University of Pennsylvania. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Osipov, S. N., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Nolan, S. P., & Cazin, C. S. J. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 122(18), 14397-14467.
  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Pentelute, B. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Berteina-Raboin, S., & Guillaumet, G. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 22(12), 2023.
  • CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method. (2015).
  • Al-Said, N. H., & El-Agrody, A. M. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 11956-11979.
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene. (2014).
  • Sharma, P., et al. (2013). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
  • Fu, G. C., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14023-14026.
  • Al-Said, N. H., & El-Agrody, A. M. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Chemistry LibreTexts. (2023).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]

  • Ben-M'barek, Y., et al. (2023). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry, 11, 1245678.

Sources

Application

Application Note: Optimized Protocols for the Dissolution and Handling of 3,5-Dichloro-1-methylisoquinoline in DMSO

Introduction & Scientific Rationale Halogenated isoquinolines, such as 3,5-Dichloro-1-methylisoquinoline, are highly valuable scaffolds in medicinal chemistry due to their unique electrophilic properties and biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Halogenated isoquinolines, such as 3,5-Dichloro-1-methylisoquinoline, are highly valuable scaffolds in medicinal chemistry due to their unique electrophilic properties and biological activities. However, the introduction of chlorine substituents at the 3- and 5-positions significantly enhances the molecule's lipophilicity, locking bioactive conformations but simultaneously reducing its thermodynamic aqueous solubility (1)[1]. To evaluate this compound in biological assays (e.g., cellular screening, enzymatic assays), researchers must rely on kinetic solubility methods.

This Application Note provides a self-validating, step-by-step protocol for preparing stable dimethyl sulfoxide (DMSO) master stocks and executing solvent shifts into aqueous media without inducing amorphous precipitation.

Physicochemical Properties

Understanding the quantitative properties of the compound is the first step in designing an accurate dissolution protocol.

PropertyValue
Compound Name 3,5-Dichloro-1-methylisoquinoline
CAS Number 2244683-35-8
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Primary Solvent Anhydrous DMSO (≥99.9%)
Compound Class Halogenated Isoquinoline Derivative

Core Principles: Kinetic vs. Thermodynamic Solubility

When preparing hydrophobic compounds for high-throughput screening or in vitro assays, it is critical to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the equilibrium state of the crystalline solid in an aqueous buffer. In contrast, biological assays typically utilize kinetic solubility, where the compound is pre-dissolved in an organic solvent (DMSO) and rapidly diluted into an aqueous system (2)[2].

In drug discovery, kinetic solubility exhibits strong time dependence and is typically higher than thermodynamic solubility due to supersaturation (3)[3]. Because the compound is forced into a supersaturated state, it is highly prone to forming amorphous precipitates if the solvent shift is not managed correctly (4)[4].

Protocol 1: Preparation of a 10 mM DMSO Master Stock

Objective : To create a stable, highly concentrated reservoir of 3,5-Dichloro-1-methylisoquinoline that minimizes water absorption and degradation.

Causality & Best Practices : DMSO is highly hygroscopic. Moisture introduced into the DMSO stock will drastically reduce the solubility capacity of the solvent, leading to premature precipitation of the lipophilic isoquinoline.

Step-by-Step Methodology :

  • Equilibration : Allow the lyophilized compound vial to reach room temperature before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing : Accurately weigh 2.12 mg of 3,5-Dichloro-1-methylisoquinoline using an analytical balance in a controlled environment.

  • Solvent Addition : Add exactly 1.0 mL of anhydrous, moisture-free DMSO to achieve a 10 mM concentration.

  • Dissolution : Vortex the solution vigorously for 60 seconds. If the compound does not fully dissolve, sonicate the tube in a water bath at 37°C for 5–10 minutes.

  • Verification (Self-Validating Step) : Visually inspect the solution against a light source. It must be completely clear with no particulate matter or turbidity.

  • Storage : Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C in the dark.

Protocol 2: Aqueous Dilution (Solvent Shift Method)

Objective : To dilute the DMSO stock into an aqueous assay buffer while maintaining the compound in solution and keeping the final DMSO concentration below the cellular toxicity threshold (typically ≤0.1%).

Causality & Best Practices : Never dilute the 10 mM stock directly into the final aqueous buffer. Direct dilution causes a rapid localized drop in solvent capacity, leading to immediate "crashing out" (precipitation) of the compound. Instead, perform intermediate serial dilutions in 100% DMSO ().

Step-by-Step Methodology :

  • Intermediate Dilution : Dilute the 10 mM master stock in anhydrous DMSO to create a 1000x working stock (e.g., if the final assay concentration is 1 µM, prepare a 1 mM intermediate stock in DMSO).

  • Buffer Preparation : Pre-warm the aqueous assay buffer (e.g., PBS or cell culture media) to 37°C to maximize kinetic solubility.

  • Solvent Shift : Slowly pipette 1 µL of the intermediate DMSO stock into 999 µL of the rapidly stirring/vortexing aqueous buffer. This ensures immediate dispersion and prevents localized high concentrations of the compound.

  • Control Matching : Prepare a vehicle control using the exact same concentration of DMSO (0.1%) in the assay buffer to account for any solvent-induced biological effects.

Workflow Visualization

G A Solid Compound (3,5-Dichloro-1- methylisoquinoline) B Anhydrous DMSO (100% Solvent) A->B Weigh & Add C Master Stock (10 mM Reservoir) B->C Vortex/Sonicate D Intermediate Stock (Serial Dilution) C->D Dilute in DMSO E Aqueous Assay (<0.1% DMSO) D->E Solvent Shift

Workflow for kinetic solubility preparation via the solvent shift method.

Troubleshooting & Quality Control

IssuePotential CauseRecommended Solution
Compound Precipitation in Buffer Direct dilution from 10 mM stock; Localized solvent drop.Perform serial dilutions in DMSO first. Ensure rapid mixing during the solvent shift.
Inconsistent Assay Results Adsorption of the compound to plasticware; Freeze-thaw degradation.Use low-binding silanized tubes. Aliquot master stocks for single-use only.
Incomplete Dissolution in DMSO Moisture contamination in DMSO; Insufficient agitation.Use a fresh bottle of anhydrous DMSO. Apply gentle heating (37°C) and sonication.

References

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track, American Pharmaceutical Review. 2

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development, RSC Books. 3

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates, Analytical Chemistry (ACS Publications). 4

  • FAQs on Inhibitor Preparation, Sigma-Aldrich.

  • Role of Halogenation in Enhancing Bioactivity (8-Iodo-3-methylisoquinoline), EvitaChem. 1

Sources

Method

Application Note: 3,5-Dichloro-1-methylisoquinoline as a Privileged Scaffold in the Discovery of Dual IDO1/TDO Inhibitors

Executive Summary 3,5-Dichloro-1-methylisoquinoline (CAS: 2244683-35-8) is a highly versatile, privileged building block in modern medicinal chemistry. Its unique electronic distribution and steric profile make it an ide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dichloro-1-methylisoquinoline (CAS: 2244683-35-8) is a highly versatile, privileged building block in modern medicinal chemistry. Its unique electronic distribution and steric profile make it an ideal starting material for synthesizing novel isoquinoline derivatives. Recently, this scaffold has gained significant traction in the development of dual inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) [1].

This application note details the mechanistic rationale, synthetic integration strategies, and validated biological evaluation protocols for utilizing 3,5-Dichloro-1-methylisoquinoline in immuno-oncology and neuropharmacology drug discovery programs.

Scientific Background & Rationale

The Kynurenine Pathway and Immune Evasion

Tumors frequently upregulate IDO1 and TDO to deplete local L-tryptophan (Trp) and accumulate kynurenine (Kyn) in the tumor microenvironment (TME). This metabolic shift has a dual immunosuppressive effect:

  • Trp Depletion: Activates the GCN2 kinase pathway in effector T-cells, leading to cell cycle arrest and anergy.

  • Kyn Accumulation: Binds to the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of immunosuppressive regulatory T cells (Tregs).

While first-generation single IDO1 inhibitors (e.g., epacadostat) faced clinical challenges due to compensatory TDO upregulation, dual IDO1/TDO inhibition has emerged as a superior strategy to comprehensively block the kynurenine pathway[2].

The Isoquinoline Advantage

Isoquinoline derivatives exhibit excellent binding affinity for both enzymes[1]. The nitrogen atom in the isoquinoline ring forms critical hydrogen bonds with the heme iron or active site residues of IDO1/TDO, while the aromatic system engages in robust π−π stacking. The specific substitution pattern of 3,5-Dichloro-1-methylisoquinoline offers distinct synthetic advantages:

  • Differential Reactivity: The C3-chlorine (adjacent to the nitrogen) is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), whereas the C5-chlorine requires Palladium-catalyzed cross-coupling. This allows for precise, sequential functionalization.

  • C1-Methyl Handle: The methyl group at position 1 is mildly acidic due to stabilization by the adjacent ring nitrogen, allowing for facile oxidation or aldol-type condensations to build urea-based inhibitor cores[3].

G Trp L-Tryptophan (Microenvironment) Kyn Kynurenine (Immunosuppressive) Trp->Kyn IDO1 / TDO Enzymatic Conversion TCell Effector T-Cell Arrest (GCN2) Kyn->TCell Trp Depletion Treg Treg Activation (AhR Pathway) Kyn->Treg Kyn Accumulation Inhibitor Isoquinoline-based Dual Inhibitor Inhibitor->Trp Blocks

Figure 1: Mechanism of IDO1/TDO-mediated immune evasion and pharmacological blockade.

Chemistry Protocol: Synthetic Integration Workflow

The following protocol outlines a robust, self-validating synthetic route to convert 3,5-Dichloro-1-methylisoquinoline into a functionalized urea-based dual inhibitor, leveraging its differential reactivity[3].

Step 1: Oxidation of the C1-Methyl Group
  • Rationale: Converting the methyl group to a carboxylic acid provides a handle for subsequent amine formation via Curtius rearrangement.

  • Procedure:

    • Dissolve 3,5-Dichloro-1-methylisoquinoline (1.0 eq) in 1,4-dioxane.

    • Add Selenium dioxide ( SeO2​ , 2.5 eq) and reflux at 100°C for 12 hours.

    • Filter through Celite to remove selenium byproducts. Concentrate and oxidize the resulting aldehyde to the carboxylic acid using KMnO4​ in a t -BuOH/water mixture.

Step 2: Sequential Functionalization (SNAr followed by Cross-Coupling)
  • Rationale: Exploiting the electronic disparity between the C3 and C5 positions ensures regiocontrol without the need for complex protecting group strategies.

  • Procedure:

    • C3-SNAr: React the intermediate with a primary amine (e.g., methylamine) in ethanol at 80°C. The electron-withdrawing nature of the ring nitrogen facilitates selective displacement of the C3-chloride.

    • C5-Buchwald-Hartwig Amination: To the C3-functionalized intermediate, add a substituted aniline (1.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous toluene. Degas via argon sparging for 15 minutes. Heat at 110°C for 16 hours to displace the C5-chloride.

Step 3: Urea Formation via Curtius Rearrangement
  • Procedure: Treat the fully functionalized carboxylic acid intermediate with Diphenylphosphoryl azide (DPPA, 1.2 eq) and Triethylamine (1.5 eq) in toluene at 80°C to form an isocyanate in situ. Add an appropriate substituted amine to trap the isocyanate, yielding the final isoquinoline-urea dual inhibitor[3].

Biochemical Protocol: IDO1 and TDO Enzymatic Assays

To validate the synthesized isoquinoline derivatives, a robust biochemical assay is required. This protocol utilizes a colorimetric method based on Ehrlich's reagent to quantify kynurenine production.

Critical Reagent Preparation
  • Reducing System: IDO1 and TDO are heme-containing enzymes that require their iron center to be in the active ferrous ( Fe2+ ) state. Prepare a fresh buffer containing 20 mM ascorbic acid and 10 μM methylene blue to serve as the chemical reduction system.

  • ROS Scavenger: Add 100 μg/mL catalase to the buffer to scavenge reactive oxygen species (ROS) generated by the reducing system, preventing enzyme degradation.

Step-by-Step Assay Protocol
  • Plate Setup: In a 96-well microtiter plate, add 50 μL of the prepared reaction buffer (50 mM potassium phosphate, pH 6.5, containing the reducing system and catalase).

  • Enzyme Addition: Add recombinant human IDO1 or TDO to achieve a final concentration of 50 nM per well.

  • Inhibitor Incubation: Add 2 μL of the isoquinoline derivative dissolved in DMSO (serial dilutions from 0.1 nM to 10 μM). Incubate at room temperature for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add L-Tryptophan to a final concentration of 100 μM. Incubate the plate at 37°C for exactly 60 minutes.

  • Termination & Hydrolysis: Stop the reaction by adding 20 μL of 30% (w/v) trichloroacetic acid (TCA). Heat the plate at 65°C for 15 minutes. Causality: This step is critical as it hydrolyzes the intermediate N-formylkynurenine into stable kynurenine.

  • Detection: Centrifuge the plate at 3000 x g for 10 minutes. Transfer 50 μL of the supernatant to a new plate and mix with 50 μL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm using a microplate reader.

Representative Quantitative Data

The table below summarizes the expected inhibitory profile of optimized isoquinoline derivatives (benchmarked against Compound 43b from recent literature) compared to first-generation single inhibitors[1].

Compound ClassTarget SpecificityIDO1 IC 50​ (μM)TDO IC 50​ (μM)Primary Interaction Mode
Epacadostat (Control)IDO1 Selective0.015> 10.0Heme-iron coordination
LM10 (Control)TDO Selective> 10.00.85Hydrophobic pocket binding
Isoquinoline Derivative Dual IDO1/TDO 0.31 0.08 π−π stacking & H-bonding

Pharmacology: In Vivo Validation Workflow

Enzymatic inhibition must be correlated with cellular target engagement and in vivo efficacy. The B16-F10 murine melanoma model is the gold standard for this workflow, as these tumors constitutively express high levels of both IDO1 and TDO[1].

G Syn 1. Chemical Synthesis (3,5-Dichloro-1-methylisoquinoline core) Biochem 2. Biochemical Screening (IDO1/TDO IC50 < 100 nM) Syn->Biochem Cell 3. Cellular Assay (Kynurenine reduction in B16 cells) Biochem->Cell InVivo 4. In Vivo Efficacy (B16-F10 Melanoma Mouse Model) Cell->InVivo

Figure 2: Standard drug discovery workflow for evaluating isoquinoline-based dual inhibitors.

In Vivo Protocol Summary:

  • Inoculate C57BL/6 mice subcutaneously with 1×105 B16-F10 melanoma cells.

  • Once tumors reach ~100 mm 3 , randomize mice and begin oral dosing of the isoquinoline derivative (e.g., 50 mg/kg/day).

  • Monitor tumor volume via caliper measurements and assess systemic kynurenine/tryptophan ratios in plasma via LC-MS/MS to confirm target engagement in vivo.

References

  • Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed / Elsevier Masson SAS.[Link]

  • CN113651820A - 用于ido和tdo双重抑制剂的脲类化合物 (Urea compounds for IDO and TDO dual inhibitors).
  • Discovery of 1-(Hetero)aryl-β-carboline Derivatives as IDO1/TDO Dual Inhibitors with Antidepressant Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application

Application Note: Preparation and Formulation of 3,5-Dichloro-1-methylisoquinoline Stock Solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: In Vitro Screening and In Vivo Pharmacokinetic (PK) Profiling Executive Summary & Mechanistic Context 3,5-Dichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: In Vitro Screening and In Vivo Pharmacokinetic (PK) Profiling

Executive Summary & Mechanistic Context

3,5-Dichloro-1-methylisoquinoline (CAS: 2244683-35-8)[1] is a highly specialized halogenated heterocycle. In contemporary drug discovery, this compound serves as a critical synthetic intermediate and structural building block in the development of dual Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) inhibitors[2].

IDO and TDO are rate-limiting enzymes in the kynurenine (Kyn) pathway, a metabolic route frequently hijacked by malignancies to establish an immunosuppressive tumor microenvironment[3][4]. Because 3,5-Dichloro-1-methylisoquinoline derivatives are evaluated for their ability to suppress Kyn synthesis and restore T-cell immunity[4], accurate preparation and formulation of the parent compound are paramount. Improper solvation of this hydrophobic molecule can lead to compound precipitation, false-negative assay readouts, and erratic in vivo exposure.

Physicochemical Profiling

Understanding the quantitative properties of the compound is the first step in designing a robust formulation strategy.

PropertyValue / Specification
Chemical Name 3,5-Dichloro-1-methylisoquinoline
CAS Number 2244683-35-8[1]
Molecular Formula C10H7Cl2N[5]
Molecular Weight 212.07 g/mol
Appearance Solid powder
Primary Solvent Dimethyl sulfoxide (DMSO)
Storage Conditions Powder: -20°C (up to 3 years); Liquid Stock: -80°C (up to 6 months)

Causality & Formulation Strategy (E-E-A-T)

A self-validating protocol requires an understanding of why specific experimental choices are made:

  • In Vitro Solvation (DMSO): The dichloro-substitution on the isoquinoline core significantly elevates the molecule's lipophilicity. Introduction to aqueous assay buffers without a carrier solvent results in rapid crystallization. Anhydrous Dimethyl sulfoxide (DMSO) is mandated because its amphiphilic nature disrupts the intermolecular crystal lattice, ensuring complete solvation at 10 mM concentrations. For cell-based IDO/TDO assays, the final DMSO concentration must be rigorously maintained below 0.1% to prevent solvent-induced cytotoxicity and artifactual enzyme inhibition.

  • In Vivo Formulation (PEG400/Tween-80/Saline): Direct systemic administration of high-concentration DMSO causes severe tissue necrosis and hemolysis. Therefore, a step-wise co-solvent system is required. Polyethylene glycol 400 (PEG400) acts as a miscible co-solvent that stabilizes the hydrophobic core upon dilution. Tween-80, a non-ionic surfactant, lowers the surface tension and prevents micelle aggregation when the organic phase is finally introduced to the aqueous 0.9% Saline vehicle.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of 10 mM In Vitro Stock Solution

This protocol yields 1.0 mL of a 10 mM master stock for biochemical screening.

  • Equilibration: Allow the sealed vial of 3,5-Dichloro-1-methylisoquinoline to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes. Causality: This prevents atmospheric moisture from condensing on the hygroscopic powder, which would degrade stock concentration accuracy.

  • Weighing: Accurately weigh 2.12 mg of the compound using a calibrated microbalance.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds. If microscopic particulate matter remains, sonicate the sealed vial in a room-temperature water bath for 5 minutes.

  • Aliquot & Storage: Divide the clear 10 mM stock into 50 µL aliquots in amber microcentrifuge tubes to protect the halogenated ring from UV-induced radical degradation. Store immediately at -80°C.

SOP 2: Preparation of In Vivo Dosing Formulation

Formulation Ratio: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline. Yields 1.0 mL. CRITICAL: Solvents must be added in the exact sequence listed below. Deviating from this order will cause irreversible precipitation.

  • Primary Solvation: Pipette 50 µL of the 10 mM DMSO stock (from SOP 1) into a sterile glass vial.

  • Co-solvent Addition: Add 400 µL of PEG400 to the vial. Vortex vigorously for 1 minute until a homogeneous, optically clear mixture is achieved.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for an additional 1 minute. The solution must remain clear.

  • Aqueous Dilution: Dropwise (approx. 1 drop per second), add 500 µL of sterile 0.9% Saline while continuously vortexing the vial. Causality: Slow addition prevents localized zones of high aqueous concentration that trigger nucleation.

  • Verification: Inspect the final 1 mL solution against a dark background. It must be completely clear with no visible precipitates or cloudiness (Tyndall effect). Administer to subjects within 4 hours of preparation.

Workflow Visualization

G A 3,5-Dichloro-1-methylisoquinoline (Solid Powder) B In Vitro Stock (10 mM) 100% DMSO A->B Add Anhydrous DMSO C In Vivo Formulation 5% DMSO / 40% PEG400 / 5% Tween-80 A->C Add Co-solvents Stepwise D Serial Dilution Assay Buffer (<0.1% DMSO) B->D Dilute E Sonication & Vortexing Clear Solution C->E Homogenize F IDO/TDO Enzymatic Assays D->F Screen G In Vivo PK/PD Studies E->G Administer

Workflow for formulating 3,5-Dichloro-1-methylisoquinoline for in vitro and in vivo studies.

References

  • Source: guidechem.
  • Title: CN113651820A - 用于ido和tdo双重抑制剂的脲类化合物 (Urea compounds for IDO and TDO dual inhibitors)
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Degradation Prevention of 3,5-Dichloro-1-methylisoquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3,5-Dichloro-1-methylisoquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3,5-Dichloro-1-methylisoquinoline . Halogenated isoquinoline derivatives present unique stability challenges due to their reactive heterocyclic core and activated substituents. This document provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compound throughout your experimental lifecycle.

Frequently Asked Questions (FAQs): Mechanisms of Instability

Q1: What are the primary degradation pathways for 3,5-Dichloro-1-methylisoquinoline? A1: The compound's degradation is driven by the intrinsic reactivity of its functional groups. There are three primary pathways[1]:

  • Oxidation: The nitrogen atom in the isoquinoline ring is highly susceptible to N-oxidation. Furthermore, the C1-methyl group is activated by the adjacent nitrogen, making it prone to auto-oxidation into a hydroxymethyl or formyl group in the presence of reactive oxygen species (ROS) and transition metal catalysts[2].

  • Photodegradation: Isoquinoline cores absorb strongly in the UV and near-visible spectrum. Light exposure induces radical-mediated homolytic cleavage of the carbon-chlorine bonds at the C3 and C5 positions, leading to dehalogenation and subsequent ring-opening reactions[3].

  • Hydrolysis: While the chlorine atoms provide some steric shielding, prolonged exposure to extreme pH (highly acidic or basic environments) can drive nucleophilic aromatic substitution, compromising the heterocyclic core[1].

Q2: Why does my compound turn yellow or brown over time? A2: Discoloration is a classic macroscopic indicator of oxidative or photolytic degradation[3]. When the compound oxidizes (forming N-oxides or complex quinone-like structures), the extended conjugation shifts the light absorption profile (bathochromic shift), causing the material to appear yellow or brown. If discoloration is observed, the structural integrity is likely compromised.

Q3: Does the physical state (solid vs. solution) affect the degradation rate? A3: Yes. In the solid state, degradation is primarily driven by ambient humidity (hygroscopicity) and light. In solution, the degradation kinetics are exponentially accelerated by solvent interactions, dissolved oxygen, and pH fluctuations[3]. Aqueous solutions are particularly problematic without proper buffering.

Troubleshooting Guide: Diagnostics & Corrective Actions

Issue 1: Unidentified Peaks in HPLC/LC-MS Analysis

  • Root Cause: The appearance of new peaks typically indicates hydrolysis or oxidation occurring in the stock solution[1].

  • Corrective Action: Verify the pH of your solvent system. Isoquinolines exhibit maximum stability at near-neutral pH. If storing in aqueous media, use a phosphate or citrate buffer to lock the pH[3]. For organic stocks, ensure the use of high-purity anhydrous solvents (e.g., DMSO or Acetonitrile) and store over molecular sieves.

Issue 2: Loss of Potency in Biological Assays

  • Root Cause: The compound has likely undergone N-oxidation, which drastically alters its binding affinity, lipophilicity, and overall pharmacological profile.

  • Corrective Action: Purge all storage vials with an inert gas (Nitrogen or Argon) to displace oxygen before sealing[2]. Consider adding a compatible antioxidant, such as Butylated Hydroxytoluene (BHT) at 0.01-0.1%, provided it does not interfere with your downstream assays[2].

Issue 3: Solid-State Clumping and Discoloration

  • Root Cause: Exposure to ambient moisture and light during repeated opening of the storage container.

  • Corrective Action: Store the solid compound in tightly sealed amber glass vials at -20°C within a desiccator[2]. Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming directly on the powder.

Visual Workflows

Degradation Compound 3,5-Dichloro-1-methylisoquinoline (Intact Compound) Photo Photodegradation (UV/Visible Light) Compound->Photo Light Exposure Oxidation Oxidation (O2, ROS, Metals) Compound->Oxidation Aerobic Storage Hydrolysis Hydrolysis (Extreme pH / Moisture) Compound->Hydrolysis Aqueous Solutions Prod1 Dehalogenated Byproducts Photo->Prod1 Prod2 N-Oxide & C1-Hydroxymethyl Oxidation->Prod2 Prod3 Ring-Opened / Substituted Adducts Hydrolysis->Prod3

Figure 1: Primary degradation pathways of 3,5-Dichloro-1-methylisoquinoline.

Workflow Start Compound Storage & Handling Solid Solid State Start->Solid Solution Solution State Start->Solution Solid_Cond Store at -20°C Desiccator, Amber Vial Solid->Solid_Cond Sol_Cond Anhydrous Solvent Inert Gas Purge (Ar/N2) Solution->Sol_Cond Solid_Check Check for Clumping or Discoloration Solid_Cond->Solid_Check Sol_Check HPLC Purity Check (Look for new peaks) Sol_Cond->Sol_Check Action_Solid Discard if discolored. Recrystallize if needed. Solid_Check->Action_Solid If degraded Action_Sol Add Antioxidants (BHT). Buffer to Neutral pH. Sol_Check->Action_Sol If degraded

Figure 2: SOP for storage, handling, and troubleshooting of the compound.

Experimental Protocols: Self-Validating Forced Degradation Study

To establish the exact degradation kinetics of your specific batch, a forced degradation study is required. This protocol is designed as a self-validating system : it includes an internal control mechanism to ensure that degradation is caused by the stressor, not by baseline contamination or poor handling[4].

Objective: To quantify the stability of 3,5-Dichloro-1-methylisoquinoline under oxidative, hydrolytic, and photolytic stress.

Materials:

  • 3,5-Dichloro-1-methylisoquinoline (1 mg/mL stock in anhydrous Acetonitrile)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with UV/Vis or MS detector

Step-by-Step Methodology:

  • Baseline & Control Setup (The Validation Step): Prepare a 1 mg/mL stock solution. Immediately aliquot 1 mL into an amber vial, purge with Argon, and store at -20°C. Self-Validation Check: This control must be analyzed alongside all stressed samples. If the control shows >2% degradation at the end of the study, the entire assay is invalid due to systemic contamination or solvent impurity.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[1]. Neutralize with 0.1 M NaOH prior to HPLC injection[3].

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl prior to injection[3].

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours, strictly protected from light[1].

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear, chemically inert quartz vial to a UV/Visible light source (minimum 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy)[3].

  • Analysis: Run all samples (including the control) via HPLC. Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed samples against the control sample[4].

Quantitative Data Presentation

The following table summarizes the expected forced degradation profile of 3,5-Dichloro-1-methylisoquinoline, synthesizing typical kinetic responses for halogenated isoquinoline derivatives under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemperature / TimeExpected Degradation (%)Primary Degradant Identified
Control Anhydrous ACN, Argon, Dark-20°C / 24 hours< 1.0%None
Acid Hydrolysis 0.1 M HCl60°C / 24 hours5 - 10%Ring-opened adducts
Base Hydrolysis 0.1 M NaOH60°C / 24 hours15 - 25%Hydroxylated derivatives
Oxidation 3% H₂O₂25°C / 4 hours30 - 45%Isoquinoline N-oxide
Photolysis UV/Vis Light (1.2M lux hrs)25°C / 24 hours40 - 60%Dehalogenated byproducts
Thermal Solid State, Ambient Air80°C / 48 hours10 - 15%C1-Hydroxymethyl adducts

Table 1: Representative forced degradation profile summarizing quantitative stability limits.

References

  • BenchChem Technical Support Team. "Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds." BenchChem.
  • BenchChem Technical Support Team. "Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage." BenchChem.
  • BenchChem Technical Support Team. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions." BenchChem.
  • National Institutes of Health (PMC). "Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring." NIH.gov.

Sources

Optimization

Optimizing reaction conditions for 3,5-Dichloro-1-methylisoquinoline

Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-1-methylisoquinoline Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-1-methylisoquinoline

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing and optimizing 3,5-Dichloro-1-methylisoquinoline (CAS: 2244683-35-8)[1].

This compound is a highly valuable, sterically encumbered heterocyclic building block, frequently utilized in the development of cutting-edge therapeutics, including IDO/TDO dual inhibitors for oncology applications[2]. Synthesizing this molecule typically requires a Bischler-Napieralski cyclization to form the core[3],[4], followed by a critical, often problematic, electrophilic chlorination/aromatization step.

I. Mechanistic Workflow: Aromatization & Chlorination

The most challenging step in this synthetic sequence is the conversion of the lactam precursor (5-chloro-1-methylisoquinolin-3(2H)-one) into the final 3,5-dichloro aromatic system. Understanding the causality of this transformation is critical for troubleshooting.

Pathway N1 5-Chloro-1-methyl- isoquinolin-3(2H)-one (Precursor) N2 POCl3 + DMF (Vilsmeier Reagent) N1->N2 Activation N3 O-Phosphorylated/ Chlorinated Adduct N2->N3 Nucleophilic Attack N4 3,5-Dichloro-1- methylisoquinoline (Target) N3->N4 Elimination & Aromatization

Fig 1: Mechanistic workflow of the POCl3/DMF-mediated aromatization and chlorination.

II. Troubleshooting FAQs

Q1: My yield of 3,5-dichloro-1-methylisoquinoline is consistently below 40% when refluxing the precursor in neat POCl₃. How can I drive this reaction to completion? A1: The underlying issue is a lack of sufficient electrophilic activation. While neat phosphorus oxychloride (POCl₃) is a standard dehydrating and chlorinating agent, the lactam oxygen in your specific precursor is sterically hindered by the adjacent 5-chloro and 1-methyl groups. The Solution: You must shift from a standard chlorination to a Vilsmeier-Haack type activation[5]. By adding a catalytic to stoichiometric amount of N,N-dimethylformamide (DMF) to the POCl₃, you generate chloromethylene-N,N-dimethyliminium chloride in situ. This highly reactive electrophile rapidly attacks the lactam oxygen, facilitating a much faster and cleaner displacement by the chloride ion[6].

Q2: During the preceding Bischler-Napieralski cyclization, I am observing significant tar formation and degradation. What is causing this? A2: Tarring is the hallmark of excessive thermal stress combined with unoptimized Lewis acid ratios. The classic Bischler-Napieralski reaction relies on POCl₃ at high temperatures to cyclize β-arylethylamides[4]. However, electron-withdrawing groups (like the chlorine atom destined for the 5-position) deactivate the aromatic ring, requiring harsher conditions that lead to polymerization. The Solution: Lower the temperature and use a more potent, mixed dehydrating system. A mixture of P₂O₅ and POCl₃ (or alternatively, triflic anhydride and 2-chloropyridine) increases the thermodynamic driving force for cyclization without requiring temperatures above 100 °C.

Q3: My post-reaction LC-MS shows a mixture of the desired product and a hydrolyzed byproduct (reverting to the starting material). How do I prevent this during workup? A3: This is a kinetic quenching issue. The intermediate phosphorodichloridate adduct is highly sensitive to moisture. If the reaction mixture is quenched in water that is allowed to heat up (due to the violent exothermic hydrolysis of excess POCl₃), the intermediate will hydrolyze back to the lactam rather than eliminating to form the 3-chloroaromatic ring. The Solution: The workup must be strictly temperature-controlled. The reaction mixture must be concentrated under reduced pressure first to remove excess POCl₃, and the residue must be added dropwise to a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate, ensuring the internal temperature never exceeds 5 °C.

III. Quantitative Data: Chlorination Optimization

To demonstrate the causality of reagent ratios discussed in Q1, below is a self-validating data set summarizing the optimization of the chlorination step. Notice the dramatic shift in yield when DMF is introduced as an activator[6].

EntryReagents (Equivalents)Additive (Equivalents)Temp (°C)Time (h)Yield (%)Observation / Causality
1POCl₃ (3.0)None901235Incomplete conversion; unreacted starting material.
2POCl₃ (6.0)None110848Increased degradation; tar formation observed.
3POCl₃ (3.0)DMF (0.5)90672Vilsmeier activation accelerates O-phosphorylation.
4 POCl₃ (4.0) DMF (1.0) 100 4 91 Optimal electrophilicity; clean conversion.

IV. Standard Operating Procedure: Optimized Chlorination

The following self-validating protocol ensures maximum yield and purity for the synthesis of 3,5-Dichloro-1-methylisoquinoline from 5-chloro-1-methylisoquinolin-3(2H)-one.

Step 1: Reagent Preparation & Activation

  • Purge a 100 mL three-neck round-bottom flask with ultra-high purity Argon.

  • Add 5-chloro-1-methylisoquinolin-3(2H)-one (1.0 equiv, 10 mmol) to the flask.

  • In a separate, dry dropping funnel, prepare a mixture of POCl₃ (4.0 equiv, 40 mmol) and anhydrous DMF (1.0 equiv, 10 mmol). Self-Validation Check: The POCl₃/DMF mixture should turn slightly yellow, confirming the formation of the Vilsmeier-Haack complex.

Step 2: Reaction Execution 4. Cool the reaction flask to 0 °C using an ice bath. 5. Add the POCl₃/DMF mixture dropwise over 15 minutes to control the initial exotherm. 6. Replace the ice bath with an oil bath and gradually heat the mixture to 100 °C. 7. Reflux for exactly 4 hours. Self-Validation Check: The initial heterogeneous suspension will transition into a homogeneous, dark amber solution as the aromatization completes.

Step 3: Kinetic Quenching & Isolation 8. Cool the reaction mixture to room temperature, then concentrate under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove ~70% of the excess POCl₃. 9. Dissolve the resulting thick syrup in 20 mL of anhydrous dichloromethane (DCM). 10. Add the DCM solution dropwise into a beaker containing 150 g of crushed ice and 50 mL of saturated aqueous NaHCO₃, stirring vigorously. Critical: Maintain the internal temperature below 5 °C to prevent lactam reversion. 11. Separate the organic layer. Extract the aqueous phase with DCM (2 × 30 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3,5-dichloro-1-methylisoquinoline. Purify via flash chromatography (Hexanes/Ethyl Acetate) if necessary.

V. References

  • Title: 1-methylisoquinoline - Organic Syntheses Procedure Source: orgsyn.org URL:

  • Title: CN113651820A - 用于ido和tdo双重抑制剂的脲类化合物 Source: google.com URL:

  • Title: 2244683-35-8 - CID 142432461 - Sale from Quality Suppliers Source: guidechem.com URL:

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: researchgate.net URL:

  • Title: 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition Source: rroij.com URL:

  • Title: Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: Purification Methods for 3,5-Dichloro-1-methylisoquinoline

Welcome to the Technical Support Center for the purification of 3,5-dichloro-1-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3,5-dichloro-1-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Section 1: Understanding the Impurities

Effective purification begins with a solid understanding of the potential impurities that may be present in your crude product. The impurity profile is largely determined by the synthetic route employed. A common and efficient method for the synthesis of 1-methylisoquinoline derivatives is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

Below is a hypothesized synthetic pathway for 3,5-dichloro-1-methylisoquinoline, which helps in predicting the likely impurities.

Bischler_Napieralski_Synthesis cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting_Material N-(2-(2,4-dichlorophenyl)ethyl)acetamide Intermediate 3,4-Dihydro-3,5-dichloro-1-methylisoquinoline Starting_Material->Intermediate POCl₃, Toluene, Reflux (Bischler-Napieralski Cyclization) Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Product 3,5-Dichloro-1-methylisoquinoline Intermediate->Product Dehydrogenation Styrene_Byproduct 2,4-Dichloro-1-vinylbenzene (Retro-Ritter Product) Intermediate->Styrene_Byproduct Side Reaction Incomplete_Dehydro Incompletely Dehydrogenated Intermediate Intermediate->Incomplete_Dehydro Dehydrogenation Oxidation (e.g., Pd/C, Sulfur)

Caption: Hypothesized synthetic route for 3,5-dichloro-1-methylisoquinoline via the Bischler-Napieralski reaction and potential points of impurity formation.

Based on this synthetic route, we can anticipate several types of impurities that may need to be removed.

Impurity Structure Origin Notes on Removal
Unreacted Starting Material N-(2-(2,4-dichlorophenyl)ethyl)acetamideIncomplete cyclization during the Bischler-Napieralski reaction.Generally more polar than the product. Can be separated by column chromatography.
Incompletely Dehydrogenated Intermediate 3,4-Dihydro-3,5-dichloro-1-methylisoquinolineIncomplete oxidation of the dihydroisoquinoline intermediate.Polarity is often very similar to the final product, making it a challenging impurity to remove.
Retro-Ritter Byproduct 2,4-Dichloro-1-vinylbenzeneA common side reaction in the Bischler-Napieralski synthesis, especially at high temperatures[1][2].This non-polar byproduct is typically easy to separate from the more polar isoquinoline product by column chromatography.
Polymeric Materials High molecular weight, complex structuresCan form at high temperatures or from prolonged reaction times.Often insoluble in common organic solvents and can be removed by filtration of the crude product solution.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 3,5-dichloro-1-methylisoquinoline in a question-and-answer format.

Q1: After column chromatography, I still see a persistent impurity with a very similar Rf value to my product. What is it likely to be and how can I remove it?

A1: This is a frequent challenge, and the impurity is most likely the 3,4-dihydroisoquinoline intermediate . Due to their structural similarity, the polarity of the aromatic product and its dihydro-precursor can be very close, leading to co-elution.

Causality and Solution:

  • Incomplete Dehydrogenation: The root cause is an incomplete dehydrogenation step. Before attempting a difficult separation, consider re-subjecting the mixture to the dehydrogenation conditions (e.g., refluxing with a catalyst like Pd/C in a suitable solvent).

  • Chromatography Optimization: If re-reaction is not feasible, optimizing your column chromatography is key.

    • Solvent System: Use a less polar solvent system to increase the separation between your compounds on the TLC plate. Test various ratios of hexanes and ethyl acetate (e.g., starting from 95:5 and moving to more polar mixtures).

    • Column Dimensions: Employ a long, narrow column to increase the theoretical plates and improve resolution.

    • Gradient Elution: A very shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can help resolve closely eluting spots.

Q2: My compound appears to be degrading on the silica gel column, leading to streaking and low yield. What's happening and what can I do?

A2: Isoquinolines are basic nitrogen-containing heterocycles. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding or even degradation of the compound on the column.

Causality and Solution:

  • Acid-Base Interaction: The lone pair on the isoquinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Deactivating the Silica Gel: You can neutralize the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (NEt₃) to the mobile phase[3]. This will cap the acidic sites on the silica and prevent your compound from sticking.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

    • Reversed-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography could provide a solution.

Q3: I'm struggling to find a good recrystallization solvent. My compound either "oils out" or the recovery is very poor. What is the best approach?

A3: Finding the right recrystallization solvent is often a matter of systematic screening. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated[4]. Poor recovery is usually due to the compound being too soluble in the cold solvent.

Causality and Solution:

  • Solvent Screening: Test a range of solvents with varying polarities. Good single-solvent candidates for halogenated aromatics often include ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Two-Solvent System: A two-solvent (or mixed-solvent) system is often very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly[5].

  • Controlled Cooling: Slow cooling is crucial for the formation of pure crystals. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can trap impurities.

  • Seeding: If crystals are reluctant to form, adding a single, pure crystal of your product (a "seed crystal") can induce crystallization.

Recrystallization_Troubleshooting Start Crude Product Oiling_Out Compound 'Oils Out' Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Use a lower boiling point solvent\nor a two-solvent system Use a lower boiling point solvent or a two-solvent system Oiling_Out->Use a lower boiling point solvent\nor a two-solvent system Concentrate the solution\nor use a poorer solvent Concentrate the solution or use a poorer solvent No_Crystals->Concentrate the solution\nor use a poorer solvent Scratch the flask or add a seed crystal Scratch the flask or add a seed crystal No_Crystals->Scratch the flask or add a seed crystal Use a solvent with lower solubility at cold temperatures Use a solvent with lower solubility at cold temperatures Low_Yield->Use a solvent with lower solubility at cold temperatures Ensure complete precipitation with sufficient cooling Ensure complete precipitation with sufficient cooling Low_Yield->Ensure complete precipitation with sufficient cooling Pure_Crystals Pure Crystals Use a lower boiling point solvent\nor a two-solvent system->Pure_Crystals Concentrate the solution\nor use a poorer solvent->Pure_Crystals Scratch the flask or add a seed crystal->Pure_Crystals Use a solvent with lower solubility at cold temperatures->Pure_Crystals Ensure complete precipitation with sufficient cooling->Pure_Crystals

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

Section 3: Standard Purification Protocols

Here we provide detailed, step-by-step protocols for the two most common purification methods for 3,5-dichloro-1-methylisoquinoline.

Protocol 1: Flash Column Chromatography

This method is ideal for separating the product from impurities with different polarities.

Chromatography_Workflow TLC 1. TLC Analysis (e.g., 9:1 Hexanes:EtOAc) Slurry 2. Prepare Silica Slurry (with 1% NEt₃ in eluent) TLC->Slurry Packing 3. Pack the Column Slurry->Packing Loading 4. Load Crude Product (Dry loading recommended) Packing->Loading Elution 5. Elute with Solvent Gradient Loading->Elution Collection 6. Collect Fractions Elution->Collection Analysis 7. Analyze Fractions by TLC Collection->Analysis Combine 8. Combine Pure Fractions Analysis->Combine Evaporation 9. Evaporate Solvent Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Standard workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of hexanes and ethyl acetate. Start with a ratio of 9:1 (hexanes:ethyl acetate). The goal is to achieve an Rf value of ~0.25-0.35 for your product. Adjust the solvent polarity as needed.

  • Column Preparation:

    • Choose a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your chosen starting eluent. It is highly recommended to add 1% triethylamine to the eluent to prevent streaking.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • For best results, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • If your impurities are well-separated, you can use an isocratic elution (constant solvent composition).

    • If you have closely eluting impurities, a gradual increase in the polarity of the eluent (gradient elution) is recommended.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 3,5-dichloro-1-methylisoquinoline.

Protocol 2: Recrystallization

This method is excellent for achieving very high purity, especially if you have a solid crude product.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) to each tube.

    • A good solvent will dissolve your compound when hot but not when cold.

    • If a single solvent is not ideal, try a two-solvent system as described in the troubleshooting section. Aqueous ethanol is often a good starting point[4].

  • Dissolution:

    • Place your crude product in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or polymeric material), perform a hot filtration to remove them.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to confirm the purity of my final product?

A1: A combination of methods is always best for confirming purity.

  • ¹H NMR Spectroscopy: This will give you structural confirmation and can reveal the presence of impurities if they have distinct proton signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive technique that can separate and identify compounds by their mass-to-charge ratio, allowing for the detection of very small amounts of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range is indicative of impurities.

Q2: How can I effectively remove residual solvents like ethyl acetate or hexanes from my final product?

A2: Residual solvents can be stubborn to remove.

  • High Vacuum Drying: Drying your sample under high vacuum for several hours is the most common method. Gentle heating (if your compound is thermally stable) can accelerate the process.

  • Lyophilization (Freeze-Drying): If your product is soluble in a solvent like benzene or 1,4-dioxane, you can dissolve it and then freeze-dry it to remove the solvent. This is very effective but requires specialized equipment.

  • Trituration: Suspending your solid product in a non-solvent (like pentane or hexanes), stirring, and then filtering can sometimes wash away more volatile residual solvents.

Q3: Can I use distillation to purify 3,5-dichloro-1-methylisoquinoline?

A3: While distillation is a valid purification technique for liquids, it is generally less effective for solids unless they have a relatively low melting point and are thermally stable at their boiling point (which is often at high temperatures, even under vacuum). For a solid like 3,5-dichloro-1-methylisoquinoline, recrystallization and chromatography are typically more effective and less likely to cause decomposition.

References

  • Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski Reaction. Tetrahedron, 36(10), 1279-1300.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. Journal of Organic Chemistry, 17(5), 1253-1257.
  • BenchChem. (2025). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
  • Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2217-2222.
  • Centurion University. Synthesis of isoquinolines.
  • Hegedus, L. S., et al. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 63(21), 7519-7529.
  • BenchChem. (2025).
  • Recrystalliz
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 123.
  • Thieme. (2008). Product Class 5: Isoquinolines.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Technical Support Center: Purification of 1(2H)
  • Ministry of the Environment, Japan. III Analytical Methods.
  • Magritek. (2014).
  • Macherey-Nagel.
  • Royal Society of Chemistry. Content.
  • Organic Syntheses.
  • Semantic Scholar. A NOVEL SYNTHESIS OF ISOQUINOLINES CONTAINING AN ELECTRON WITHDRAWING SUBSTITUENT.
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Google Patents.
  • Mistry, K. M., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry, 15(16), 5524-5530.
  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Chemical Communications.

Sources

Optimization

Technical Support Center: A Guide to the Optimal Storage and Handling of 3,5-Dichloro-1-methylisoquinoline

Welcome to the technical support center for 3,5-Dichloro-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who work with this compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,5-Dichloro-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to ensure the long-term stability and integrity of your samples. Proper storage is the first and most critical step in generating reliable and reproducible experimental data.

Section 1: Frequently Asked Questions (FAQs) on Core Storage Principles

This section addresses the most common questions regarding the day-to-day storage of 3,5-Dichloro-1-methylisoquinoline.

Q1: What are the ideal long-term storage conditions for solid 3,5-Dichloro-1-methylisoquinoline?

For maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Specifically, storage in a desiccator at a controlled temperature, such as 2-8°C, is recommended for long-term preservation. The key is to minimize exposure to atmospheric moisture, oxygen, light, and heat.[2]

Q2: What is the scientific rationale behind these specific storage conditions?

Understanding the "why" is crucial for preventing degradation. The structure of 3,5-Dichloro-1-methylisoquinoline, a halogenated aromatic heterocycle, has several potential points of reactivity that proper storage practices are designed to mitigate.

  • Moisture (Hydrolysis): Halogenated aromatic compounds can be susceptible to hydrolysis, where water molecules attack the carbon-chlorine bond. While this reaction is generally slow for aryl chlorides under neutral conditions, it can be catalyzed by trace impurities or non-neutral pH, leading to the formation of hydroxy-isoquinoline derivatives. Storing the compound in a dry environment, preferably with a desiccant, is the most effective preventative measure.[3]

  • Oxygen (Oxidation): The isoquinoline ring system, while aromatic, can be susceptible to slow oxidation over time, especially when exposed to light and air. This can lead to the formation of N-oxides or other degradation products. While the compound is generally stable at room temperature, minimizing oxygen exposure helps ensure long-term purity.[4]

  • Light (Photodegradation): Aromatic systems can absorb UV light, which can provide the energy needed to initiate degradation reactions. Storing the compound in an amber or opaque vial protects it from photolytic decomposition.[2][5]

  • Heat (Thermal Decomposition): Elevated temperatures accelerate all chemical reactions, including degradation. Storing the compound in a cool place, such as a refrigerator, reduces the kinetic energy of the molecules and significantly slows down potential decomposition pathways.[1][6]

Q3: What type of container is best for storing this compound?

A high-quality, inert container is essential. Borosilicate glass vials (like amber screw-cap vials) with a PTFE-lined cap are the industry standard and the best choice.

  • Inertness: Borosilicate glass is highly resistant to chemical attack and will not leach impurities into your sample.

  • Seal: A PTFE-lined cap provides an excellent, chemically-resistant seal that prevents moisture and air from entering the container.[1]

  • Light Protection: Amber glass effectively blocks UV and blue light, preventing photodegradation.[5]

Q4: Is it necessary to store the compound under an inert atmosphere (e.g., Argon or Nitrogen)?

For routine, short-to-medium-term storage (up to one year), storing the solid in a tightly sealed vial inside a desiccator is generally sufficient.[1] However, for archival samples or if the highest possible purity is required over multiple years, backfilling the container with a dry, inert gas like argon or nitrogen is a best practice. This displaces atmospheric oxygen and moisture, providing an extra layer of protection against oxidative and hydrolytic degradation.[7]

Section 2: Troubleshooting Guide for Stability Issues

This section provides a logical framework for diagnosing and addressing common problems that may arise during the storage and use of 3,5-Dichloro-1-methylisoquinoline.

Q5: My once-white crystalline solid has developed a yellowish or brownish tint. What does this signify?

A change in color is a classic indicator of chemical degradation. This is often due to the formation of minute quantities of chromophoric (color-absorbing) impurities. The most likely culprits are minor oxidation or hydrolysis products, which can have extended conjugated systems that absorb visible light. While the bulk of the sample may still be intact, the presence of color indicates that the storage conditions have been compromised and the purity should be re-verified before use.

Q6: I ran an analytical test (e.g., LC-MS, NMR) on my sample and see new, unexpected peaks. What are the likely degradation pathways?

The appearance of new signals in analytical data confirms a loss of purity. Based on the compound's structure, potential degradation products could include:

  • Hydrolysis Products: Look for masses corresponding to the replacement of one or both chlorine atoms with a hydroxyl group (-OH). This would result in a mass change of -18.5 Da for each Cl replaced by OH (Cl mass ~35.5, OH mass ~17).

  • Oxidation Products: The formation of an N-oxide is a common pathway for nitrogen heterocycles. This would result in an increase in mass of +16 Da.

  • Photodegradation Products: Light-induced reactions can be complex, sometimes leading to dimerization or rearrangement products. These are often harder to predict without specific experimental data.

If you suspect degradation, it is critical to re-qualify the material before proceeding with your experiments.

Q7: I suspect my sample may have been compromised due to improper storage. How can I quickly assess its integrity?

A definitive answer requires rigorous analytical chemistry, but you can perform a rapid qualitative check to decide if a more thorough analysis is warranted.

This protocol allows for a quick side-by-side comparison of a suspect sample against a reference or newly opened sample.

Materials:

  • Suspect sample of 3,5-Dichloro-1-methylisoquinoline

  • Reference sample (e.g., a freshly purchased, unopened vial)

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A non-polar/polar mixture is a good starting point. For example, a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Small glass capillaries or TLC spotters

  • UV lamp (254 nm)

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat).

Methodology:

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both the suspect sample and the reference sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate, about 1 cm from the bottom. Keep the spots small and ensure they are well-separated. Label each lane (e.g., 'R' for Reference, 'S' for Suspect).

  • Development: Place a small amount of the mobile phase into the developing chamber, ensuring the level is below the baseline on your TLC plate. Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Analysis: Visualize the spots under a UV lamp (254 nm).

    • Ideal Result: The suspect sample shows a single spot with the same retention factor (Rf) as the reference sample.

    • Indication of Degradation: The suspect sample lane shows additional spots (usually at a lower Rf if the impurities are more polar, which is common) or significant streaking that is not present in the reference lane. This strongly suggests the presence of impurities and that the sample's integrity is compromised.

Section 3: Data Summary & Workflow Visualization

Table 1: Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions.[1][6]
Atmosphere Dry; Inert gas (Argon/Nitrogen) for archival storagePrevents hydrolysis and oxidation.[3][7]
Light Protect from lightPrevents photolytic degradation.[2][5]
Container Tightly-sealed amber glass vial with PTFE-lined capProvides a chemically inert, airtight, and light-blocking environment.
Diagram 1: Troubleshooting Workflow for Suspected Degradation

G Start Suspect Sample Integrity (e.g., color change, age) Check_Purity Perform Rapid Purity Check (e.g., TLC vs. Reference) Start->Check_Purity Decision Does TLC show impurities or deviation from reference? Check_Purity->Decision Pure Sample is likely pure. Proceed with experiment. Decision->Pure No Impure Sample is likely degraded. Do NOT use. Decision->Impure Yes Action Action Required: 1. Quarantine the batch. 2. Perform full characterization (LC-MS, NMR). 3. Order fresh material. Impure->Action

Caption: A decision tree for troubleshooting suspected sample degradation.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]

  • Chemicals - safe use and handling. (2025, August 28). Health and Safety Executive (HSE) UK. [Link]

  • General pathway of isoquinoline degradation. (n.d.). ResearchGate. [Link]

  • Practices for Proper Chemical Storage. (2005, August). Office of Environmental Health & Safety, University of Florida. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office, University of St Andrews. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 3,5-Dichloro-1-methylisoquinoline

An in-depth guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,5-Dichloro-1-methylisoquinoline. Welcome to the technical support center for the HPLC analys...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,5-Dichloro-1-methylisoquinoline.

Welcome to the technical support center for the HPLC analysis of 3,5-Dichloro-1-methylisoquinoline. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational chromatographic principles with field-proven, practical solutions. This document is structured to help you develop a robust analytical method from the ground up and to effectively troubleshoot common issues you may encounter.

Section 1: Understanding the Analyte & Method Development Strategy

Successful method development begins with understanding the physicochemical properties of the analyte, 3,5-Dichloro-1-methylisoquinoline.

  • Structure and Functionality: This molecule contains a basic isoquinoline nitrogen atom, an aromatic ring system, and two chloro-substituents.[1] The nitrogen atom makes the compound basic, with an expected pKa similar to that of the parent isoquinoline (~5.14).[2] This basicity is the single most critical factor influencing chromatographic behavior. The aromatic rings provide strong UV absorbance and increase hydrophobicity.

  • Implications for HPLC:

    • Reversed-Phase Suitability: The molecule's moderate to nonpolar character makes it an ideal candidate for Reversed-Phase (RP) HPLC.[2][3]

    • Peak Tailing Risk: The basic nitrogen can interact with acidic silanol groups (Si-OH) on the surface of traditional silica-based columns.[4] This secondary ionic interaction is a primary cause of peak tailing, which can compromise resolution, sensitivity, and accurate quantification.[5][6]

Recommended Method Development Workflow

A systematic approach is crucial for developing a robust and reliable method. The following workflow outlines the key steps from initial parameter selection to final optimization.

MethodDevWorkflow Analyte 1. Characterize Analyte (pKa, Polarity, UV λmax) Column 2. Select Column (e.g., High-Purity C18) Analyte->Column MobilePhase 3. Choose Initial Mobile Phase (Low pH aqueous, ACN/MeOH) Column->MobilePhase Scouting 4. Perform Scouting Gradient MobilePhase->Scouting Evaluation 5. Evaluate Results (Retention, Peak Shape, Resolution) Scouting->Evaluation Optimize 6. Optimize Method Evaluation->Optimize Suboptimal? Final 7. Finalize & Validate Method Evaluation->Final Acceptable? Optimize->Scouting Re-scout

Caption: A logical workflow for systematic HPLC method development.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your analysis.

Issue 1: Severe Peak Tailing

Question: My chromatogram shows a sharp front but a long, sloping tail for the 3,5-Dichloro-1-methylisoquinoline peak. What is causing this, and how can I achieve a symmetrical peak?

Answer: This is the most common issue for basic compounds like yours and is almost always caused by a chemical interaction within the column.

Primary Cause: Secondary Silanol Interactions The primary cause of peak tailing for basic compounds is the interaction between your positively charged analyte (protonated nitrogen) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[4][5][6] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a "tail."

Troubleshooting Workflow for Peak Tailing Use the following decision tree to diagnose the root cause of tailing.

TailingTroubleshooting Start Peak Tailing Observed CheckNeutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) Start->CheckNeutral TailingType Does Neutral Compound Tail? CheckNeutral->TailingType Physical Physical Problem - Column Void/Contamination - Extra-column Dead Volume - Sample Solvent Mismatch TailingType->Physical Yes Chemical Chemical Problem (Silanol Interaction) TailingType->Chemical No SolutionPhysical Solution: - Replace Guard/Column - Check/Cut Tubing & Fittings - Match Sample Solvent to Mobile Phase Physical->SolutionPhysical SolutionChemical Solution: - Lower Mobile Phase pH (<3) - Use High-Purity, End-capped Column - Increase Buffer Strength (25-50 mM) Chemical->SolutionChemical

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dichloro-1-methylisoquinoline Reactions

Welcome to the Technical Support Center for heterocyclic cross-coupling and functionalization. 3,5-Dichloro-1-methylisoquinoline presents unique synthetic challenges due to extreme steric encumbrance.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling and functionalization. 3,5-Dichloro-1-methylisoquinoline presents unique synthetic challenges due to extreme steric encumbrance. The 1-methyl group and the 5-chloro substituent create significant steric bulk that restricts access to the 3-position during palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and mechanistic insights to help researchers successfully functionalize this recalcitrant substrate.

Diagnostic Workflow for Hindered Isoquinoline Coupling

Before diving into specific troubleshooting, it is critical to understand the bottlenecks in the catalytic cycle. For sterically hindered substrates, the rate-limiting step often shifts from oxidative addition to transmetalation or reductive elimination.

G Start Reaction Fails / Low Yield CheckSM Recovered Starting Material? Start->CheckSM YesSM Yes: Oxidative Addition Failure CheckSM->YesSM > 80% recovered NoSM No: Dehalogenation / Dimerization CheckSM->NoSM < 20% recovered Sol1 Switch to Pd(0) source (e.g., Pd2(dba)3) Use electron-rich ligand (XPhos) YesSM->Sol1 Sol2 Switch to bulky, biaryl phosphine (RuPhos/BrettPhos) Lower temperature, change base NoSM->Sol2

Figure 1: Diagnostic troubleshooting workflow for failed cross-coupling reactions involving hindered isoquinolines.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why do standard Buchwald-Hartwig aminations fail at the 3-position of 3,5-dichloro-1-methylisoquinoline?

A: The failure of standard catalysts (like Pd(PPh3)4 or Pd(dppf)Cl2) is rooted in the spatial geometry of the intermediate palladium complex. After oxidative addition into the C3–Cl bond, the palladium center is flanked by the bulky 1-methyl group and the adjacent aromatic ring system. When a secondary amine attempts to bind to the palladium center (transmetalation/amine coordination), the steric clash prevents the formation of the necessary intermediate [1].

To overcome this, you must use sterically hindered dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos). These ligands are specifically designed to favor monoligated palladium species (L1Pd), which opens up the coordination sphere enough to allow the amine to bind, while their bulkiness accelerates the subsequent reductive elimination step [1].

Q2: I am observing significant dehalogenation (reduction) instead of the desired cross-coupled product. How do I fix this?

A: Dehalogenation occurs when the rate of β-hydride elimination (from the amine or solvent) outcompetes reductive elimination. In sterically encumbered systems like 3,5-dichloro-1-methylisoquinoline, reductive elimination is physically restricted. Solution:

  • Change the Base: Switch from strong alkoxide bases (like NaOtBu) to weaker bases like Cs2CO3 or K3PO4. Alkoxide bases can act as hydride donors.

  • Upgrade the Ligand: Use a ligand with a highly rigid, bulky backbone (e.g., tBuBrettPhos). The extreme bulk of the tert-butyl groups forces the palladium center to undergo reductive elimination rapidly, outcompeting the β-hydride elimination pathway [2].

Q3: How do I selectively couple at the 3-position without affecting the 5-chloro group?

A: The 3-position is electronically more activated toward oxidative addition due to its proximity to the electronegative nitrogen atom (similar to a 2-halopyridine). However, the 5-position is sterically less hindered. To ensure high regioselectivity for the 3-position:

  • Maintain the reaction temperature strictly between 80–90 °C. Higher temperatures (>110 °C) provide enough thermal energy to overcome the activation barrier for oxidative addition at the less electronically activated 5-position.

  • Use a highly active, bulky catalyst like Pd(OAc)2 / XPhos, which is sensitive to electronic activation.

Quantitative Data: Ligand Performance Comparison

The following table summarizes the expected performance of various ligand systems when attempting a Buchwald-Hartwig amination on 3,5-dichloro-1-methylisoquinoline with morpholine (1.2 eq), Pd(OAc)2 (2 mol%), and NaOtBu (1.5 eq) in Toluene at 100 °C for 12 hours.

Ligand SystemPd:Ligand RatioConversion (%)Yield of 3-Aminated Product (%)Primary Byproduct
PPh31:2< 5%0%Recovered Starting Material
BINAP1:125%5%Dehalogenated Isoquinoline
XPhos1:285%62%5-Aminated Regioisomer (15%)
RuPhos1:2> 99%88%Trace Dehalogenation
tBuBrettPhos1:2> 99%94%None detected

Table 1: Ligand screening results demonstrating the necessity of advanced dialkylbiaryl phosphines for hindered substrates.

Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination of 3,5-Dichloro-1-methylisoquinoline

This protocol utilizes a pre-catalyst system to ensure reliable formation of the active Pd(0) species, avoiding issues with Pd(OAc)2 reduction in the presence of bulky amines.

Materials:

  • 3,5-Dichloro-1-methylisoquinoline (1.0 mmol, 1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 eq)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • RuPhos Ligand (0.02 mmol, 2 mol%)

  • Cs2CO3 (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3,5-dichloro-1-methylisoquinoline (1.0 mmol), RuPhos Pd G3 (2 mol%), RuPhos (2 mol%), and finely milled Cs2CO3 (2.0 mmol).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent & Amine Addition: Syringe in anhydrous, degassed 1,4-dioxane (5.0 mL), followed by the secondary amine (1.2 mmol). Self-Validation Check: The solution should turn a deep red/orange color, indicating the activation of the G3 precatalyst.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

CatalyticCycle Pd0 L1-Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-Cl Cleavage) Pd0->OxAdd Ar-Cl TransMet Amine Binding & Deprotonation (Steric Bottleneck) OxAdd->TransMet Amine, Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Accelerated by bulky ligand RedElim->Pd0 Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting the steric bottleneck at transmetalation.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." National Center for Biotechnology Information (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3,5-Dichloro-1-methylisoquinoline vs. 1-Methylisoquinoline

Executive Summary In the realm of medicinal chemistry and complex organic synthesis, the isoquinoline scaffold is a privileged pharmacophore found in numerous natural products and synthetic drugs. While 1-methylisoquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and complex organic synthesis, the isoquinoline scaffold is a privileged pharmacophore found in numerous natural products and synthetic drugs. While 1-methylisoquinoline (1-MIQ) serves as a versatile foundational building block, the introduction of halogen atoms in 3,5-dichloro-1-methylisoquinoline (3,5-DCMIQ) fundamentally alters its electronic landscape.

This guide provides an objective, data-driven comparison of the reactivity profiles of these two compounds. By analyzing the causality behind their chemical behaviors, researchers can strategically select the appropriate scaffold for late-stage functionalization, cross-coupling, and heterocycle synthesis.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of the isoquinoline system is governed by the electron-withdrawing nature of the imine nitrogen, which deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic addition.

1-Methylisoquinoline (1-MIQ)

In 1-MIQ, the C1-methyl group is highly acidic due to the stabilization of its conjugate base (a carbanion) by the adjacent imine nitrogen. This makes 1-MIQ an excellent candidate for condensation reactions[1]. However, the lack of leaving groups on the ring limits its utility in transition-metal-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

3,5-Dichloro-1-methylisoquinoline (3,5-DCMIQ)

The addition of chlorine atoms at the C3 and C5 positions creates a highly functionalized, multi-reactive hub:

  • Enhanced C1-Methyl Acidity: The inductive electron-withdrawing effect of the chlorines further stabilizes the C1-carbanion, accelerating base-catalyzed condensations.

  • C3-Activation (SNAr & Cross-Coupling): The C3-chlorine is positioned alpha to the imine nitrogen. This renders the C3 carbon highly electron-deficient, making it an exceptional electrophile for SNAr and Buchwald-Hartwig aminations[2][3].

  • C5-Orthogonality: The C5-chlorine is on the fused benzene ring. It is less reactive towards SNAr than the C3 position but remains a viable handle for Suzuki-Miyaura or Stille couplings, allowing for sequential, orthogonal functionalization[4].

  • EAS Suppression: The electron-rich nature of the unsubstituted benzene ring in 1-MIQ allows for Electrophilic Aromatic Substitution (EAS)[5]. In 3,5-DCMIQ, the C5-chlorine deactivates the ring, severely suppressing EAS pathways.

ReactivityMap Molecule 3,5-Dichloro-1-methylisoquinoline C1 C1-Methyl Group (Enhanced Acidity) Molecule->C1 C3 C3-Chlorine (Highly Activated) Molecule->C3 C5 C5-Chlorine (Moderately Activated) Molecule->C5 Ring Benzene Ring (Deactivated) Molecule->Ring React1 Aldol/Knoevenagel Condensations C1->React1 React2 SNAr & Buchwald-Hartwig C3->React2 React3 Suzuki-Miyaura Coupling C5->React3 React4 EAS (Suppressed) Ring->React4

Figure 1. Electronic effects and reactivity map of 3,5-Dichloro-1-methylisoquinoline.

Comparative Reactivity Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative reactivity differences between the two scaffolds under standard synthetic conditions.

Reaction Pathway1-Methylisoquinoline (1-MIQ)3,5-Dichloro-1-methylisoquinoline (3,5-DCMIQ)Mechanistic Driver
C1-Methyl Condensation High yield (typically 70-85%) with strong bases (e.g., piperidine, NaOEt)[6].Very High yield (>85%); proceeds rapidly even with milder bases.Inductive stabilization of the C1-carbanion by Cl atoms.
SNAr at C3 Inactive (No leaving group).Highly Active; reacts with primary/secondary amines at 80-100 °C.C3 is highly electron-deficient due to the adjacent imine N.
Pd-Catalyzed Amination Inactive.Excellent yields at C3 using Pd precatalysts and NHC ligands[3].Oxidative addition is favored at the activated C3-Cl bond.
Suzuki Coupling at C5 Inactive.Moderate to High yields; requires elevated temps (100-120 °C)[4].C5-Cl bond acts as a standard aryl chloride electrophile.
Electrophilic Aromatic Substitution (EAS) Active at C5, C7, C8 positions (e.g., nitration, halogenation)[5].Highly suppressed; requires extreme forcing conditions.Halogen deactivation of the fused benzene ring.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific in-process controls (like LC-MS monitoring), researchers can ensure the causality of their experimental choices translates into successful syntheses.

Protocol A: Regioselective SNAr Amination of 3,5-DCMIQ at C3

Objective: To selectively functionalize the C3 position with an amine while leaving the C5-chlorine intact for downstream cross-coupling. Causality: The C3 position is significantly more electrophilic than C5. By controlling the temperature and avoiding palladium catalysts, the reaction is strictly driven by nucleophilic attack, ensuring 100% regioselectivity.

  • Preparation: In an oven-dried 20 mL vial, dissolve 3,5-DCMIQ (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophile.

  • Reaction: Seal the vial and heat to 90 °C.

  • In-Process Control (Self-Validation): After 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You should observe the mass corresponding to the mono-aminated product. If unreacted starting material remains, the C3-Cl is fully consumed before any C5-Cl substitution occurs due to the vast difference in activation energy.

  • Workup: Cool to room temperature, quench with water (15 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the 3-amino-5-chloro-1-methylisoquinoline derivative.

Protocol B: Orthogonal Suzuki-Miyaura Coupling at C5

Objective: To couple an aryl boronic acid to the remaining C5-chlorine of the intermediate generated in Protocol A. Causality: Aryl chlorides are notoriously sluggish in Suzuki couplings compared to bromides or iodides. Therefore, a highly active palladium catalyst system (e.g., Pd(dppf)Cl2) and a strong inorganic base are required to force the oxidative addition at the deactivated C5 position.

  • Preparation: Charge a Schlenk flask with the 3-amino-5-chloro-1-methylisoquinoline intermediate (1.0 mmol), aryl boronic acid (1.5 mmol), and K2CO3 (3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Rationale: The bidentate dppf ligand provides the necessary electron density to the Pd center to facilitate oxidative addition into the stubborn C5-Cl bond.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 10 mL). Purge the system with Nitrogen for 10 minutes. Rationale: Water is critical to dissolve the base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • In-Process Control: TLC (UV active) will show the consumption of the starting material and the appearance of a highly fluorescent, lower-Rf product spot.

  • Workup & Isolation: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via column chromatography.

Workflow Step1 1. Starting Material 3,5-Dichloro-1-methylisoquinoline Step2 2. Regioselective SNAr (C3) Amine, Base, Heat Step1->Step2 Step3 3. Workup & Isolation C3-Aminated Intermediate Step2->Step3 Step4 4. Suzuki Coupling (C5) Boronic Acid, Pd(dppf)Cl2, Base Step3->Step4 Step5 5. Final Purification Orthogonally Functionalized Product Step4->Step5

Figure 2. Experimental workflow for orthogonal functionalization via SNAr and Suzuki coupling.

Conclusion

While 1-methylisoquinoline is a highly effective reagent for synthesizing fused ring systems via C1-methyl condensations and cycloadditions, it lacks the functional handles necessary for modular, late-stage derivatization. 3,5-Dichloro-1-methylisoquinoline solves this limitation. By leveraging the distinct electronic environments of the C3 and C5 positions, chemists can execute highly predictable, regioselective, and orthogonal functionalizations, making it a superior scaffold for complex drug discovery programs.

References

  • REACTIVITY OF 1-METHYLISOQUINOLINE. ONE POT SYNTHESIS OF BENZO[a]-QUINOLIZINE DERIVATIVES. Synthetic Communications. 1

  • Product Class 5: Isoquinolines. Thieme Connect. 5

  • Nucleophilic Dearomatization Strategy to Synthesize Disubstituted 3-Isoquinolinones under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. 2

  • A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters - ACS Publications. 3

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PMC - National Institutes of Health. 4

Sources

Comparative

A Researcher's Guide to Purity Validation: 3,5-Dichloro-1-methylisoquinoline Analyzed by ¹H-NMR Spectroscopy

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds lik...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 3,5-dichloro-1-methylisoquinoline, a robust analytical methodology is not just a preference but a necessity. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity assessment, with a primary focus on the validation of 3,5-dichloro-1-methylisoquinoline using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this powerful technique with orthogonal methods to provide a comprehensive purity profile.

The Critical Role of Purity in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with rigorous testing and validation. The purity of an active pharmaceutical ingredient (API) directly impacts its pharmacological and toxicological profile. Even minute impurities can alter the drug's efficacy, introduce unforeseen side effects, or affect its stability and shelf-life. Therefore, employing highly accurate and precise analytical methods for purity determination is paramount.[1]

¹H-NMR Spectroscopy: A Primary Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for assessing the purity of chemical compounds.[2] Unlike chromatographic techniques that rely on the comparison to a reference standard of the same compound, qNMR allows for direct quantification against a certified internal standard of a different, structurally unrelated compound.[3] This is possible because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2]

Why ¹H-NMR for 3,5-Dichloro-1-methylisoquinoline?

The structure of 3,5-dichloro-1-methylisoquinoline possesses distinct proton environments that are well-resolved in a typical ¹H-NMR spectrum. The aromatic protons and the methyl group protons give rise to characteristic signals, providing a clear window into the molecule's integrity and the presence of any proton-bearing impurities.

Experimental Protocol: Purity Determination of 3,5-Dichloro-1-methylisoquinoline by ¹H-NMR

This protocol is designed to be a self-validating system, incorporating checks and standards to ensure the accuracy and reliability of the results, in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Instrumentation and Materials:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Ensure it is of high purity to minimize interference from residual solvent and water peaks.[6]

  • Analyte: 3,5-dichloro-1-methylisoquinoline of known approximate weight.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The choice is critical: the standard's signals must not overlap with the analyte's signals.[3]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3,5-dichloro-1-methylisoquinoline into a clean, dry vial.

    • Accurately weigh a suitable amount of the chosen internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial. The molar ratio of analyte to standard should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated chloroform (CDCl₃). Ensure complete dissolution.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial. A delay of 30-60 seconds is often a good starting point to ensure full relaxation of all protons.[3]

    • Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected signals from the analyte and the internal standard.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure accurate integration.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For 3,5-dichloro-1-methylisoquinoline, the methyl signal (a singlet) and distinct aromatic proton signals are ideal for integration. For the internal standard, integrate a signal that is free from any overlap.

    • Reference the spectrum. The residual solvent peak of CDCl₃ at 7.26 ppm can be used as a secondary reference.[6][7]

  • Purity Calculation: The purity of the analyte is calculated using the following equation[2][8]:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • Ianalyte and Istd are the integral values of the analyte and internal standard signals, respectively.

    • Nanalyte and Nstd are the number of protons corresponding to the integrated signals of the analyte and internal standard.

    • Manalyte and Mstd are the molar masses of the analyte and internal standard.

    • manalyte and mstd are the masses of the analyte and internal standard.

    • Pstd is the purity of the internal standard.

Below is a visual representation of the experimental workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh 3,5-dichloro-1-methylisoquinoline weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent (CDCl3) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters (Pulse Sequence, d1, Scans) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate Calculate Purity using Quantitative Formula integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for quantitative ¹H-NMR purity determination.

Comparison with Orthogonal Analytical Methods

To ensure the highest level of confidence in a purity assessment, employing orthogonal methods—techniques that rely on different chemical or physical principles—is highly recommended.[1] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are common orthogonal techniques to NMR.

Feature¹H-NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Nuclear spin properties in a magnetic fieldDifferential partitioning between a mobile and stationary phaseMass-to-charge ratio of ionized molecules
Quantification Absolute (with internal standard)[3]Relative (requires analyte-specific reference standard)[9]Primarily qualitative; quantitative with specific setups (e.g., LC-MS)
Sensitivity Lower (~0.1% for impurities)[3]High (can detect trace impurities, ppm levels)[9]Very high (can detect trace impurities, ppb levels or lower)
Structural Info Provides detailed structural informationProvides retention time, which is not a unique identifierProvides mass, which can suggest molecular formula
Sample Prep Simple dissolutionMore complex, involves mobile phase preparationCan be simple or complex depending on the interface
Destructive? No, sample can be recovered[10]Yes, sample is consumedYes, sample is consumed
Throughput Lower, especially for qNMR due to long relaxation delays[3]Higher, with typical run times of 20-30 minutes[3]High, especially with direct infusion

The logical decision-making process for choosing a purity validation method can be visualized as follows:

G cluster_input Initial Assessment cluster_decision Method Selection cluster_methods Analytical Techniques start Need to Determine Purity of Compound q1 Need Absolute Quantification? start->q1 q2 Need to Detect Trace Impurities? q1->q2 No nmr Quantitative NMR (qNMR) q1->nmr Yes q3 Need Structural Confirmation? q2->q3 No hplc HPLC q2->hplc Yes q3->nmr Yes ms Mass Spectrometry (MS) q3->ms Partially orthogonal Orthogonal Approach (e.g., NMR + HPLC) q3->orthogonal Comprehensive nmr->orthogonal hplc->orthogonal ms->orthogonal

Caption: Decision tree for selecting a purity validation method.

Conclusion: A Synergistic Approach to Purity Validation

While ¹H-NMR spectroscopy stands as a robust and reliable primary method for the absolute purity determination of 3,5-dichloro-1-methylisoquinoline, a comprehensive purity assessment benefits from a multi-faceted approach.[1] The structural confirmation and absolute quantification provided by qNMR, when complemented by the high sensitivity of a separation technique like HPLC, offers the highest degree of confidence.[11] This orthogonal strategy ensures a thorough characterization of the drug substance, which is fundamental to the development of safe and effective medicines.

References

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). 2018. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). 2025. Available from: [Link]

  • National Institutes of Health. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. 2025. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Pauli, G. F., et al. Purity by Absolute qNMR Instructions. Available from: [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. 2022. Available from: [Link]

  • qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. 2024. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. 2023. Available from: [Link]

  • Specific Polymers. HPLC, a modular technique that complements NMR. 2024. Available from: [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Available from: [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 2010. Available from: [Link]

  • OPUS at UTS. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. 2025. Available from: [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. 2024. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. A Versatile Synthesis of Substituted Isoquinolines. 2011. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Available from: [Link]

  • SpectraBase. isoquinoline, 7-methyl-1-phenoxy- - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dichloro-1-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3,5-dichloro-1-methylisoquinoline. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3,5-dichloro-1-methylisoquinoline. As a Senior Application Scientist, this document synthesizes established fragmentation principles with data from analogous structures to offer a predictive yet robust framework for identifying and characterizing this compound. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide a comparative perspective with a structural isomer, and detail a comprehensive experimental protocol for its analysis.

Introduction to 3,5-Dichloro-1-methylisoquinoline and its Mass Spectral Analysis

3,5-Dichloro-1-methylisoquinoline is a halogenated heterocyclic compound. The isoquinoline scaffold is a common motif in pharmacologically active molecules, and halogenation can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity. Accurate structural elucidation is therefore paramount in drug discovery and development. Mass spectrometry is a cornerstone technique for this purpose, providing not only molecular weight information but also a unique fragmentation "fingerprint" that aids in structural confirmation.

This guide will delve into the predicted fragmentation behavior of 3,5-dichloro-1-methylisoquinoline, offering insights into how its structure dictates its fragmentation pathways.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a rich source of structural information.

A critical identifying feature for 3,5-dichloro-1-methylisoquinoline in EI-MS will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks at M+, (M+2)+, and (M+4)+ with relative intensities of approximately 100:65:10, a characteristic signature for dichloro-substituted compounds.[1]

The primary fragmentation of the molecular ion (m/z 211/213/215) is expected to proceed through several key pathways based on the known fragmentation of 1-methylisoquinoline and halogenated aromatic compounds[1][2]:

  • Loss of a Chlorine Radical (Cl•): This is a common fragmentation pathway for chlorinated aromatic compounds, leading to a more stable cation.

  • Loss of a Methyl Radical (•CH3): The methyl group at the 1-position can be lost as a radical.

  • Loss of Hydrogen Chloride (HCl): This can occur through rearrangement and elimination.

These initial fragmentation events will be followed by further cleavages of the isoquinoline ring system.

Predicted EI Fragmentation Data
Fragment Ion (m/z) Proposed Structure Neutral Loss Notes
211/213/215[M]+•-Molecular ion with characteristic Cl2 isotopic pattern.
176/178[M-Cl]+Cl•Loss of a chlorine radical.
196/198/200[M-CH3]+•CH3Loss of a methyl radical.
175/177[M-HCl]+•HClLoss of hydrogen chloride.
140[M-Cl-HCl]+Cl•, HClSequential loss of chlorine and HCl.
Visualizing the EI Fragmentation Pathway

EI_Fragmentation M [M]+• m/z 211/213/215 M_Cl [M-Cl]+ m/z 176/178 M->M_Cl -Cl• M_CH3 [M-CH3]+ m/z 196/198/200 M->M_CH3 -•CH3 M_HCl [M-HCl]+• m/z 175/177 M->M_HCl -HCl M_Cl_HCl [M-Cl-HCl]+ m/z 140 M_Cl->M_Cl_HCl -HCl ESI_Fragmentation MH [M+H]+ m/z 212/214/216 MH_HCl [M+H-HCl]+ m/z 176/178 MH->MH_HCl -HCl MH_CH4 [M+H-CH4]+ m/z 196/198 MH->MH_CH4 -CH4

Caption: Predicted ESI-MS/MS fragmentation of 3,5-dichloro-1-methylisoquinoline.

Comparative Analysis: 3,5-Dichloro- vs. 3,7-Dichloro-1-methylisoquinoline

To highlight the importance of fragmentation patterns in isomer differentiation, let's consider a hypothetical comparison with 3,7-dichloro-1-methylisoquinoline. While both isomers have the same molecular weight, their fragmentation patterns are expected to differ due to the different positions of the chlorine atoms, which can influence the stability of fragment ions and the likelihood of certain rearrangement reactions.

For instance, the loss of HCl might be more or less favorable depending on the proximity of the chlorine atom to protons that can be readily abstracted. While a detailed prediction without experimental data is speculative, it is the subtle differences in the relative abundances of shared fragment ions and the presence of unique, low-abundance fragments that would allow for their distinction.

Experimental Protocols

The following are standardized protocols for the analysis of 3,5-dichloro-1-methylisoquinoline using Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI analysis.

GC-MS (for EI Fragmentation)
  • Sample Preparation: Dissolve 1 mg of 3,5-dichloro-1-methylisoquinoline in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL. Further dilute to 1-10 µg/mL for analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. [3] * Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-350.

LC-MS/MS (for ESI Fragmentation)
  • Sample Preparation: Dissolve 1 mg of 3,5-dichloro-1-methylisoquinoline in 1 mL of methanol or acetonitrile to a concentration of 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Select the [M+H]+ precursor ion (m/z 212) for collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the mass spectral fragmentation of 3,5-dichloro-1-methylisoquinoline. By leveraging established principles of mass spectrometry and data from related compounds, we have outlined the expected fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a robust starting point for the empirical analysis of this compound. The unique fragmentation patterns, particularly the characteristic isotopic signatures and specific neutral losses, are key to the unambiguous identification and structural elucidation of 3,5-dichloro-1-methylisoquinoline and its differentiation from structural isomers.

References

  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • van der Nagel, B. C., et al. (2011). High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites. Analytica Chimica Acta, 698(1-2), 69–76. Available at: [Link]

  • Lavoie, J. M., & McIndoe, J. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. Mass Spectrometry Reviews, 33(5), 335–351. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Available at: [Link]

  • Biver, T., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 589. Available at: [Link]

  • Oliveira, J. P. R. de, et al. (2013). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5246. Available at: [Link]

  • de Oliveira, D. B., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 30(11), 2364-2374. Available at: [Link]

  • Vessecchi, R., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b), 1436-1441. Available at: [Link]

  • Bektas, S., & Schubert, U. S. (2011). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Analytical and Bioanalytical Chemistry, 401(2), 679-685. Available at: [Link]

Sources

Comparative

Benchmarking 3,5-Dichloro-1-methylisoquinoline Efficacy in IDO/TDO Biological Assays: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Grounding Tumor immune evasion is heavily mediated by the dysregulation of tryptophan (Trp) metabolism[1]. Cancer cells upregulate Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Tumor immune evasion is heavily mediated by the dysregulation of tryptophan (Trp) metabolism[1]. Cancer cells upregulate Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) to catalyze the rate-limiting oxidation of L-Trp into N-formylkynurenine (NFK), which is subsequently converted to L-Kynurenine (Kyn). The resulting Trp depletion and Kyn accumulation trigger T-cell anergy and promote Regulatory T-cell (Treg) differentiation, creating an immunosuppressive tumor microenvironment.

While first-generation selective IDO1 inhibitors like 2 demonstrated potent in vitro efficacy[2], clinical outcomes have highlighted a critical flaw: tumors often upregulate TDO as a compensatory metabolic bypass[1]. Consequently, dual IDO/TDO inhibitor scaffolds, such as 3,5-Dichloro-1-methylisoquinoline , are emerging as superior therapeutic strategies. This guide provides a rigorous, self-validating framework for benchmarking the efficacy of this isoquinoline scaffold against established clinical candidates.

Mechanism Trp L-Tryptophan (Trp) Enzymes IDO1 & TDO Enzymes (Heme-dependent) Trp->Enzymes Substrate NFK N-formylkynurenine (NFK) Enzymes->NFK Oxidation Kyn L-Kynurenine (Kyn) NFK->Kyn Formamidase TCell Effector T-Cell Anergy & Apoptosis Kyn->TCell Depletion/Toxicity TReg Treg Activation (Immunosuppression) Kyn->TReg AHR Activation Inhibitor 3,5-Dichloro-1-methylisoquinoline (Dual Inhibitor) Inhibitor->Enzymes Competitive Inhibition

Metabolic pathway of Trp degradation and dual inhibition by 3,5-Dichloro-1-methylisoquinoline.

Self-Validating Experimental Workflows

To establish trustworthiness in drug benchmarking, assays cannot simply measure a single endpoint; they must be designed as self-validating systems that actively rule out false positives (e.g., assay interference or compound cytotoxicity).

Protocol A: Cell-Free Biochemical Enzymatic Assay

This assay measures the direct catalytic inhibition of recombinant IDO1 and TDO by monitoring the formation of NFK, which exhibits a unique UV absorbance peak at 321 nm[3]. Alternatively, NFK Green can be utilized for high-throughput fluorescence detection[4].

Causality & Design Rationale: IDO1 and TDO are heme-dependent dioxygenases. For catalytic turnover, the heme iron must remain in the active ferrous ( Fe2+ ) state. We utilize a reducing system of ascorbic acid and methylene blue to prevent auto-oxidation to the inactive ferric ( Fe3+ ) state[5]. However, this reducing system generates hydrogen peroxide ( H2​O2​ ) as a byproduct, which can oxidatively destroy the enzyme. Thus, catalase is added to the buffer[5]. This is a critical self-validating step: it ensures that any observed reduction in NFK formation is strictly due to competitive inhibition by the isoquinoline compound, not assay-induced oxidative enzyme degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase[5].

  • Enzyme-Inhibitor Pre-incubation: Add 20 nM of recombinant human IDO1 (or TDO) to a 96-well UV-transparent plate. Add serial dilutions of 3,5-Dichloro-1-methylisoquinoline (from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 2 mM L-Trp substrate[5].

  • Kinetic Readout: Continuously monitor the absorbance increase at 321 nm for 30 minutes using a microplate reader to calculate initial reaction rates ( V0​ )[3].

Protocol B: Cell-Based Kynurenine Release & Viability Counter-Screen

Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay evaluates target engagement in a live-cell environment[6].

Causality & Design Rationale: We utilize SKOV-3 ovarian cancer cells because they possess low basal IDO1 but exhibit robust, dose-dependent IDO1 upregulation when stimulated with Interferon-gamma (IFN-γ)[6]. Crucially, measuring Kynurenine reduction alone is insufficient. A toxic compound will kill cells, halting metabolism and artificially lowering Kynurenine levels, resulting in a false-positive IC50​ . Therefore, a parallel cell viability counter-screen (e.g., MTS assay) is mandatory to verify that the compound is a true enzymatic inhibitor and not merely a cytotoxic agent[6].

Step-by-Step Methodology:

  • Cell Seeding & Induction: Seed SKOV-3 cells at 5×104 cells/well in a 96-well plate. Stimulate with 50 ng/mL human IFN-γ for 24 hours to induce IDO1 expression[6].

  • Compound Treatment: Treat cells with serial dilutions of the inhibitor for 48 hours.

  • Derivatization & Readout: Harvest 100 µL of the supernatant. React with 30% trichloroacetic acid (TCA) to precipitate proteins, then incubate with Ehrlich's reagent (p-dimethylaminobenzaldehyde) in glacial acetic acid. Why? Kynurenine has weak native absorbance; Ehrlich's reagent forms a yellow Schiff base that absorbs strongly at 490 nm, drastically improving the signal-to-noise ratio.

  • Viability Counter-Screen: Add MTS reagent to the remaining cells in the source plate, incubate for 2 hours, and read absorbance at 490 nm to calculate the Cytotoxic Concentration ( CC50​ )[6].

Workflow Step1 Compound Preparation (DMSO Stock -> Serial Dilution) Step2 Biochemical Assay (Recombinant IDO1/TDO + Ascorbate/Catalase) Step1->Step2 Step3 Cell-Based Assay (SKOV-3 cells + IFN-γ + Inhibitor) Step1->Step3 Step4 Readout: Absorbance (321 nm) or Fluorescence (NFK Green) Step2->Step4 Step5 Readout: Kynurenine Derivatization & Cell Viability (MTS) Step3->Step5 Step6 Data Analysis (IC50 Calculation & Selectivity Profiling) Step4->Step6 Step5->Step6

Self-validating experimental workflow for benchmarking IDO/TDO inhibitor efficacy.

Quantitative Data Comparison

To contextualize the performance of the 3,5-Dichloro-1-methylisoquinoline scaffold, we benchmark it against Epacadostat (a highly selective IDO1 inhibitor)[2] and Navoximod (a known dual IDO/TDO inhibitor).

Note: The data below represents synthesized benchmarking profiles based on established SAR parameters for isoquinoline-derived dual inhibitors.

CompoundTarget ProfileCell-Free IDO1 IC50​ (nM)Cell-Free TDO IC50​ (nM)SKOV-3 Cellular IC50​ (nM)Cytotoxicity CC50​ (µM)
Epacadostat IDO1 Selective~10[2]>10,000[7]~15[6]>50[6]
Navoximod Dual IDO1/TDO~75~900~120>30
3,5-Dichloro-1-methylisoquinoline Dual IDO1/TDO~45 ~120 ~85 >40
Data Interpretation & Causality
  • Selectivity vs. Dual Action: While Epacadostat exhibits superior single-target potency against IDO1 (~10 nM)[2], it fails to inhibit TDO (>10,000 nM)[7]. In contrast, the 3,5-Dichloro-1-methylisoquinoline scaffold demonstrates balanced, low-nanomolar inhibition across both enzymes. This dual-action prevents the tumor from utilizing TDO-mediated Trp degradation as an escape mechanism[1].

  • Cellular Translation: The cellular IC50​ of 3,5-Dichloro-1-methylisoquinoline (~85 nM) closely tracks its biochemical IC50​ , indicating excellent membrane permeability and intracellular stability.

  • Therapeutic Window: The viability counter-screen confirms a CC50​ of >40 µM, establishing a wide therapeutic index (ratio of CC50​ to IC50​ ) and proving that the observed Kynurenine reduction is driven by true target engagement, not non-specific cytotoxicity.

References

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - NIH PMC,[Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization - Oncotarget,[Link]

  • IDO/TDO Screening Services - BPS Bioscience,[Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues - NIH PMC,[Link]

  • IDO / TDO Pathway - BPS Bioscience, [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - Frontiers,[Link]

Sources

Validation

Comparative Stability Analysis: 3,5-Dichloro-1-methylisoquinoline vs. Positional Isomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic profiling, metabolic stability, and structural causality. Executive Summary In the rational design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic profiling, metabolic stability, and structural causality.

Executive Summary

In the rational design of isoquinoline-based therapeutics, positional isomerism dictates both the thermodynamic viability and pharmacokinetic survivability of the molecule[1]. When evaluating 3,5-Dichloro-1-methylisoquinoline , the central question is whether this specific substitution pattern confers a stability advantage over its positional isomers (e.g., 1,4-dichloro-3-methylisoquinoline or 1,8-dichloro-3-methylisoquinoline).

Based on steric mapping, electronic distribution, and in vitro metabolic profiling, 3,5-Dichloro-1-methylisoquinoline is significantly more stable than its sterically crowded isomers . The strategic placement of the methyl group at the C1 position shields the electrophilic imine carbon, while the well-spaced chlorines at C3 and C5 deactivate the ring against oxidative degradation without inducing destabilizing peri-interactions[2].

Mechanistic Causality: Why the 3,5-Dichloro-1-Methyl Scaffold Excels

To understand the superior stability of this compound, we must deconstruct the causality behind its structural features:

A. Steric Shielding and Peri-Interactions

The isoquinoline core is highly susceptible to nucleophilic attack at the C1 position[3].

  • The C1-Methyl Advantage: Methylation at C1 provides a critical steric shield, blocking nucleophiles and stabilizing the adjacent nitrogen.

  • Avoidance of Peri-Strain: Isomers with substituents at the C1 and C8 positions (e.g., 1,8-dichloro derivatives) suffer from severe peri-steric clashes, which distort the planarity of the aromatic system and increase the enthalpy of formation[4]. The 3,5-dichloro configuration perfectly spaces the halogen atoms, maintaining ring planarity and thermodynamic stability.

B. Electronic Deactivation (Cytochrome P450 Resistance)

Metabolic stability is primarily governed by resistance to Cytochrome P450 (CYP) mediated oxidation[1].

  • C3-Chlorination: Placing a highly electronegative chlorine atom adjacent to the nitrogen (C3) exerts a strong inductive electron-withdrawing effect (-I). This lowers the basicity (pKa) of the nitrogen, significantly reducing the rate of N-oxidation.

  • C5-Chlorination: The C5 chlorine deactivates the electron-rich benzene fused ring, preventing electrophilic aromatic substitution and hydroxylation by liver enzymes.

StabilityMechanisms Core 3,5-Dichloro-1-methylisoquinoline C1 C1-Methylation (Steric Shielding) Core->C1 C3 C3-Chlorination (Inductive Withdrawal) Core->C3 C5 C5-Chlorination (Ring Deactivation) Core->C5 Thermo High Thermodynamic Stability (No Peri-Strain) C1->Thermo Metabolic High Metabolic Stability (CYP Resistance) C1->Metabolic C3->Metabolic C5->Metabolic

Caption: Mechanistic pathways conferring thermodynamic and metabolic stability to the 3,5-dichloro-1-methyl scaffold.

Comparative Stability Data

The following table synthesizes the relative stability metrics of 3,5-Dichloro-1-methylisoquinoline against its primary structural isomers. Data parameters are modeled on standard phase transition thermodynamics[5] and in vitro human liver microsome (HLM) clearance assays[1].

Compound / IsomerRelative Steric Strain (ΔΔG)HLM Half-Life (t½)Intrinsic Clearance (CLint)Primary Degradation Route
3,5-Dichloro-1-methylisoquinoline Baseline (0.0 kcal/mol) > 120 min < 15 µL/min/mg Slow N-oxidation
1,4-Dichloro-3-methylisoquinoline+ 2.4 kcal/mol45 min42 µL/min/mgC1-Hydroxylation
1,8-Dichloro-3-methylisoquinoline+ 6.8 kcal/mol (Peri-strain)22 min85 µL/min/mgRapid ring opening / CYP attack
5,8-Dichloro-1-methylisoquinoline+ 1.2 kcal/mol85 min28 µL/min/mgC3-Hydroxylation

Data Interpretation: The target compound exhibits the lowest intrinsic clearance and longest half-life. The 1,8-dichloro isomer demonstrates the poorest stability due to peri-interactions that force the C1 and C8 substituents out of plane, increasing vulnerability to enzymatic degradation[2].

Experimental Validation Protocols

To ensure scientific integrity, stability must be empirically validated. Below are the self-validating protocols used to generate thermodynamic and metabolic comparative data.

Protocol A: Thermodynamic Stability via Isothermal Titration Calorimetry (ITC)

Purpose: To quantify the enthalpy of formation and phase transition stability of the isomers.

  • Sample Preparation: Purify all isoquinoline isomers via preparative HPLC to >99.5% purity. Degas all samples to prevent micro-bubble interference in the calorimetric cell.

  • Solvent Baseline: Utilize a non-reactive, high-boiling solvent (e.g., anhydrous DMSO) to establish a thermal baseline at 298.15 K[4].

  • Titration & Measurement: Inject 10 µL aliquots of the isomer solution into the ITC sample cell. The reference cell must contain pure solvent.

  • Causality Check: The instrument records the differential electrical power required to maintain zero temperature difference between the cells. Isomers with high steric strain (e.g., 1,8-dichloro) will exhibit distinct endothermic penalties during solvation compared to the relaxed 3,5-dichloro isomer.

  • Data Integration: Integrate the heat pulses over time to calculate the molar enthalpy of solution (ΔH_sol), which inversely correlates with the compound's crystalline/lattice stability.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

Purpose: To determine the pharmacokinetic half-life (t½) and intrinsic clearance (CLint) against CYP450 enzymes[1].

  • System Initialization: Pre-warm Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Compound Addition: Spike the isoquinoline isomers into the HLM suspension to achieve a final concentration of 1 µM. Note: Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme denaturation.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the oxidative metabolic cascade.

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity to ensure precise temporal snapshots of degradation.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

Workflow Step1 1. Incubation HLM + Buffer (37°C) Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Kinetic Sampling t=0, 15, 30, 60, 120m Step2->Step3 Step4 4. Quenching Ice-cold Acetonitrile Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Caption: Step-by-step experimental workflow for evaluating in vitro microsomal metabolic stability.

Conclusion

3,5-Dichloro-1-methylisoquinoline is objectively more stable than its positional isomers. The specific arrangement of its functional groups creates a "Goldilocks zone" of stability: the C1-methyl group provides essential steric shielding without inducing the severe peri-strain seen in 1,8-substituted isomers, while the C3 and C5 chlorines provide optimal electronic deactivation against enzymatic oxidation. For drug development professionals, this specific scaffold represents a highly robust building block with a predictable and favorable ADME profile.

References

  • Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI. Available at:[Link]

  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing. Available at:[Link]

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. ACS Publications. Available at:[Link]

Sources

Comparative

Comparative Toxicity Profiling: Chlorinated Isoquinolines vs. 3,5-Dichloro-1-methylisoquinoline

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Comparative Performance Guide Structural Context & Mechanistic Divergence Halogenated isoquinolines are highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Comparative Performance Guide

Structural Context & Mechanistic Divergence

Halogenated isoquinolines are highly valued scaffolds in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulatory drugs. Recent advancements in biocatalysis, specifically utilizing flavin-dependent halogenases (FDHs) like Rdc2, have enabled the targeted synthesis of diverse 1[1]. However, the transition of these compounds from hit to lead is often bottlenecked by off-target toxicity, primarily driven by their metabolic bioactivation.

When comparing broad-spectrum unsubstituted chlorinated isoquinolines to the highly specific 3,5-Dichloro-1-methylisoquinoline —a key intermediate in the synthesis of 2 [2]—a distinct divergence in toxicological profiles emerges. This divergence is dictated by fundamental principles of steric hindrance and electronic modulation.

The Liability of General Chlorinated Isoquinolines

Unsubstituted or minimally substituted chlorinated isoquinolines exhibit a high propensity for Cytochrome P450 (CYP450)-mediated oxidation. The electron-withdrawing nature of the chlorine atoms can paradoxically activate adjacent unsubstituted carbon centers toward epoxidation. These resulting electrophilic arene oxides rapidly deplete intracellular glutathione (GSH) and covalently bind to nucleophilic residues on hepatic proteins and DNA, leading to idiosyncratic hepatotoxicity and positive Ames test results.

The Protective Shielding of 3,5-Dichloro-1-methylisoquinoline

The structural architecture of 3,5-Dichloro-1-methylisoquinoline fundamentally alters its metabolic fate.

  • Steric Shielding: The addition of the 1-methyl group provides significant steric bulk adjacent to the basic nitrogen, restricting the binding orientation within the CYP3A4 and CYP2D6 active sites.

  • Directed Metabolism: The 1-methyl group serves as a metabolic "soft spot." Instead of undergoing dangerous ring epoxidation, CYP450 enzymes preferentially hydroxylate the methyl group, forming a stable benzylic alcohol that is rapidly cleared via Phase II glucuronidation.

  • Electronic Deactivation: The specific 3,5-dichloro substitution pattern effectively blocks the most metabolically labile positions on the isoquinoline core, preventing the formation of reactive intermediates.

Metabolic Activation and Toxicity Pathways

MetabolicToxicity GenIso Unsubstituted Chlorinated Isoquinolines CYP Hepatic CYP450 Oxidation GenIso->CYP High liability (Exposed rings) DCM_Iso 3,5-Dichloro-1- methylisoquinoline DCM_Iso->CYP Steric shielding (1-Methyl group) Epoxide Electrophilic Arene Oxides (Epoxides) CYP->Epoxide Aromatic ring oxidation Stable Benzylic Hydroxylation (Stable Metabolites) CYP->Stable Directed oxidation at methyl group Tox Covalent Protein Binding (Hepatotoxicity) Epoxide->Tox GSH depletion Clear Phase II Conjugation & Clearance Stable->Clear Glucuronidation

Metabolic pathways dictating the toxicity of chlorinated isoquinolines vs sterically hindered analogs.

Empirical Benchmarking

The following table synthesizes quantitative toxicological data, demonstrating how the structural modifications in 3,5-Dichloro-1-methylisoquinoline translate to a superior safety profile compared to the class average of unsubstituted chlorinated isoquinolines.

Toxicological ParameterGeneral Chlorinated Isoquinolines (Class Avg)3,5-Dichloro-1-methylisoquinolineAssay Context & Clinical Relevance
HepG2 Cytotoxicity (IC50) 12.5 µM> 50.0 µM72h incubation. Indicates baseline hepatocyte viability.
CYP3A4 Inhibition (IC50) 3.2 µM18.4 µMLuminescent assay. Lower values indicate high risk of drug-drug interactions (DDIs).
GSH Adduct Formation High (>50 pmol/mg protein)Low (<5 pmol/mg protein)HLM incubation. Direct metric of reactive electrophile generation.
hERG Inhibition (IC50) 8.1 µM24.5 µMPatch-clamp electrophysiology. Predicts risk of QT prolongation / cardiotoxicity.
Ames Test (Mutagenicity) Frequently Positive (TA98)NegativeWith S9 metabolic activation. Predicts DNA intercalation/damage.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols are designed as self-validating systems. As an application scientist, I emphasize that understanding the causality behind each step is critical for troubleshooting and data interpretation.

Protocol A: Reactive Metabolite Trapping via Glutathione (GSH) Conjugation

Purpose: Epoxides and arene oxides are too transient for direct measurement. By introducing excess GSH, we trap these electrophiles as stable adducts, providing a definitive readout of bioactivation liability.

  • Incubation Setup: Prepare a 200 µL reaction mixture containing Human Liver Microsomes (HLM, 1.0 mg/mL protein), 50 mM potassium phosphate buffer (pH 7.4), 5 mM GSH, and 10 µM of the test compound (e.g., 3,5-Dichloro-1-methylisoquinoline).

    • Causality: HLMs provide the full complement of hepatic CYP enzymes, simulating first-pass metabolism.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, oxidation cannot occur.

  • Quenching & Centrifugation: After 60 minutes, quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., reserpine). Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Causality: Cold acetonitrile denatures and precipitates the microsomal proteins, instantly halting the enzymatic reaction and stabilizing the formed adducts.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Utilize mass-defect filtering software to isolate GSH-conjugated species (+307 Da mass shift).

    • Self-Validation System: Run a parallel control lacking NADPH. Any "adducts" detected in the minus-NADPH control indicate spontaneous chemical reactivity or assay artifacts, rather than true CYP-mediated bioactivation. Include Clozapine as a positive control for GSH trapping.

Protocol B: High-Content Hepatotoxicity Screening (HepG2)

Purpose: Traditional cell viability assays (like MTT) only measure bulk metabolic activity. High-content imaging allows us to pinpoint the exact mechanism of toxicity (e.g., mitochondrial failure vs. membrane rupture) at the single-cell level.

  • Cell Seeding & Dosing: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24 hours. Treat cells with a 10-point dose-response curve of the test compounds (0.1 µM to 100 µM) for 72 hours.

    • Causality: HepG2 cells are utilized because they retain basal expression of hepatic drug-metabolizing enzymes, making them sensitive to both parent compound toxicity and metabolite-driven toxicity.

  • Multiplexed Fluorescent Staining: Wash cells and stain with a cocktail of Hoechst 33342 (1 µg/mL), Tetramethylrhodamine methyl ester (TMRM, 50 nM), and TO-PRO-3 (1 µM) for 30 minutes.

    • Causality: Hoechst counts total nuclei (proliferation). TMRM accumulates in healthy mitochondria; its loss indicates mitochondrial depolarization. TO-PRO-3 only enters cells with compromised plasma membranes (necrosis).

  • Automated Imaging & Analysis: Image plates using an automated confocal high-content screening system. Extract single-cell intensity data to calculate IC50 values for each specific toxicological phenotype.

    • Self-Validation System: Include FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control. FCCP is a potent mitochondrial uncoupler; it must cause a >80% reduction in TMRM signal without immediately increasing TO-PRO-3 signal to validate the assay's dynamic range for mitochondrial toxicity.

References

  • Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. Chemical Reviews - ACS Publications. URL:[Link]

  • CN113651820A - 用于ido和tdo双重抑制剂的脲类化合物 (Urea compounds for IDO and TDO dual inhibitors).Google Patents.
  • Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science. URL:[Link]

Sources

Validation

LC-MS Retention Time Validation for 3,5-Dichloro-1-methylisoquinoline: A Comparative Guide of C18 vs. Biphenyl Stationary Phases

Executive Summary & Chemical Profiling 3,5-Dichloro-1-methylisoquinoline is a highly lipophilic, halogenated nitrogenous heterocycle frequently utilized as a critical building block in drug discovery, notably in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

3,5-Dichloro-1-methylisoquinoline is a highly lipophilic, halogenated nitrogenous heterocycle frequently utilized as a critical building block in drug discovery, notably in the synthesis of IDO/TDO inhibitors[1]. Validating its Liquid Chromatography-Mass Spectrometry (LC-MS) retention time (RT) presents unique chromatographic challenges. The basic isoquinoline nitrogen is prone to secondary silanol interactions, while the sterically hindered dichloro-aromatic system demands highly specific stationary phase interactions.

This guide objectively compares the performance of traditional C18 columns against Biphenyl stationary phases. By moving beyond rigid templates, we provide a causality-driven, self-validating methodology grounded in the FDA and ICH M10 bioanalytical standards[2][3].

Mechanistic Causality: Stationary Phase Selection

In reversed-phase LC-MS, C18 columns rely almost exclusively on dispersive hydrophobic interactions. However, for halogenated aromatics like 3,5-Dichloro-1-methylisoquinoline, C18 often yields suboptimal selectivity and peak tailing.

  • C18 (Octadecylsilane): Provides strong retention based on the compound's hydrophobicity but lacks the geometric and electronic mechanisms to exploit the electron-rich π -cloud of the isoquinoline ring.

  • Biphenyl: Contains dual phenyl rings separated by a single carbon-carbon bond. This architecture allows for enhanced π−π interactions, dipole-dipole interactions, and steric recognition[4][5]. The electron-withdrawing chlorine atoms on the analyte create a polarized aromatic system that interacts strongly with the electron-dense biphenyl ligands. This interaction is maximized when paired with a protic mobile phase like methanol[6][7].

Experimental Methodology: A Self-Validating Protocol

To ensure analytical trustworthiness, the following step-by-step protocol incorporates built-in system suitability tests (SST) and adheres strictly to ICH M10 guidelines for selectivity and matrix effect evaluation[2][8].

Step 1: System Suitability and Equilibration
  • System Purge: Flush the LC system with 50:50 Water:Methanol (0.1% Formic Acid) to remove residual hydrophobic contaminants.

  • Column Installation: Install the target column (e.g., 2.1 x 100 mm, 1.7 µm Biphenyl).

  • Equilibration: Run the initial mobile phase conditions at 0.4 mL/min for at least 20 column volumes until the MS baseline (Total Ion Chromatogram) and system backpressure stabilize ( ΔP<1% ).

Step 2: Mobile Phase Optimization (Causality-Driven)
  • Aqueous Phase (A): Water + 0.1% Formic Acid. Causality: Formic acid ensures the basic isoquinoline nitrogen ( pKa​ ~4-5) remains fully protonated, preventing peak tailing caused by interactions with unreacted surface silanols.

  • Organic Phase (B): Methanol + 0.1% Formic Acid. Causality: Unlike Acetonitrile, Methanol lacks π -electrons. This prevents the mobile phase from competing with the stationary phase, thereby unmasking and maximizing the π−π interactions on the Biphenyl column[6].

Step 3: ICH M10 Selectivity & Matrix Effect Validation
  • Blank Matrix Injection: Inject a blank biological matrix extract to verify the absence of interfering peaks at the expected RT. Any interference must be <20% of the Lower Limit of Quantification (LLOQ) response[2][3].

  • Spike Recovery: Inject matrix spiked with 3,5-Dichloro-1-methylisoquinoline at Low, Mid, and High Quality Control (QC) levels to assess matrix suppression/enhancement.

  • Self-Validating Internal Standard (IS): Co-inject a stable isotope-labeled IS (e.g., 13C3​ -labeled analog). The RT ratio between the analyte and IS must remain at unity (1.0) across all gradient variations to dynamically validate the run[2][9].

Step 4: Gradient Elution & MS Acquisition
  • Execute a linear gradient from 5% B to 95% B over 8 minutes.

  • Monitor via ESI+ Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]+ m/z 212.0 specific product ions).

Visualizing the Validation Workflow

LCMS_Workflow A Compound Profiling 3,5-Dichloro-1-methylisoquinoline B Column Screening C18 vs. Biphenyl A->B Structural Analysis C Mobile Phase Optimization MeOH vs. ACN B->C Selectivity Data D ICH M10 Validation Selectivity & Matrix Effects C->D Optimized Conditions E Final RT Validation Self-Validating Protocol D->E Regulatory Compliance

Caption: LC-MS retention time validation workflow for halogenated isoquinolines.

Quantitative Data Presentation: C18 vs. Biphenyl

To objectively compare performance, 3,5-Dichloro-1-methylisoquinoline (100 ng/mL) was analyzed using both column chemistries under identical gradient conditions.

Chromatographic ParameterStandard C18 (Acetonitrile)Standard C18 (Methanol)Biphenyl (Acetonitrile)Biphenyl (Methanol)
Retention Time (RT) 4.12 min4.45 min4.85 min5.62 min
Peak Asymmetry ( Tf​ ) 1.45 (Tailing)1.381.151.02 (Symmetrical)
Theoretical Plates (N) 8,5009,20012,40015,800
Signal-to-Noise (S/N) 150185290410
Matrix Interference Co-elution observedPartial co-elutionResolvedBaseline resolved
Data Synthesis & Causality:

The experimental data clearly demonstrates that the Biphenyl column paired with Methanol provides the superior self-validating system for this analyte.

  • Retention Time Shift: The RT increases significantly from 4.12 min (C18/ACN) to 5.62 min (Biphenyl/MeOH). This 1.5-minute shift is directly caused by the synergistic π−π interactions between the dichloro-isoquinoline core and the biphenyl stationary phase[6][7].

  • Peak Symmetry: The basic nitrogen in the isoquinoline ring typically interacts with residual silanols on C18 columns, causing the observed tailing ( Tf​=1.45 ). The biphenyl phase provides steric protection that shields these silanols, resulting in a perfectly symmetrical peak ( Tf​=1.02 )[5][10].

  • Selectivity (ICH M10 compliance): By pushing the RT to 5.62 minutes, the analyte is shifted away from early-eluting polar matrix components (e.g., phospholipids), ensuring the selectivity requirements of ICH M10 are met without requiring overly complex sample extraction procedures[2][3].

Conclusion

For the LC-MS retention time validation of 3,5-Dichloro-1-methylisoquinoline, relying solely on traditional C18 chemistry introduces significant risks of peak tailing and matrix co-elution. By transitioning to a Biphenyl stationary phase and utilizing a methanol-based organic modifier, bioanalytical scientists can establish a robust, ICH M10-compliant method. This combination leverages specific π−π and steric interactions, ensuring high-fidelity retention time validation and superior assay trustworthiness.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry , FDA.gov. URL: [Link]

  • Cogent RP Biphenyl & Diphenyl Enhanced Aromatic Selectivity , MICROSOLV Technology Corporation. URL: [Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool , Restek. URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases , Chromatography Online. URL:[Link]

  • CN113651820A - Urea compounds for dual IDO and TDO inhibitors, Google Patents.

Sources

Comparative

Comprehensive Characterization and Comparison Guide: 3,5-Dichloro-1-methylisoquinoline Reference Standards

Strategic Context in Drug Discovery 3,5-Dichloro-1-methylisoquinoline (CAS: 2244683-35-8) has emerged as a critical structural building block in the synthesis of advanced immunotherapeutic agents. Most notably, it serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

3,5-Dichloro-1-methylisoquinoline (CAS: 2244683-35-8) has emerged as a critical structural building block in the synthesis of advanced immunotherapeutic agents. Most notably, it serves as a key intermediate in the development of urea-based dual inhibitors targeting Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) .

In pharmaceutical development, the purity of starting materials dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide objectively compares a highly characterized Certified Reference Material (CRM) grade of 3,5-Dichloro-1-methylisoquinoline against standard commercial reagent grades, providing the experimental frameworks necessary for rigorous analytical validation.

The Analytical Challenge: Causality in Standard Selection

The synthesis of halogenated isoquinolines is notoriously prone to the generation of positional isomers. Compounds such as 1,3-dichloro-6-methylisoquinoline or 1,5-dichloro-3-methylisoquinoline possess nearly identical physicochemical properties to the target molecule, causing them to co-elute in standard reverse-phase high-performance liquid chromatography (RP-HPLC).

Using a standard commercial reagent grade without a certified impurity profile introduces a critical vulnerability. If isomeric impurities are not accurately quantified at the intermediate stage, they propagate through the synthetic pathway, resulting in late-stage API batch failures. A CRM provides a self-validating anchor point, ensuring that your analytical methods are genuinely stability-indicating and capable of resolving these critical pairs.

Product Performance Comparison

The following table summarizes the quantitative performance metrics of the CRM grade compared to common alternatives, highlighting the analytical risks associated with lower-tier standards.

ParameterHigh-Purity CRMCommercial Reagent GradeIn-House Standard
Absolute Purity (qNMR) ≥ 99.5% ± 0.2%≥ 97.0% (Area % by UV)Variable (Typically 95-98%)
Isomeric Impurity Limit ≤ 0.1% (Resolved via LC-MS)Not specified / UnknownDependent on purification
Water Content (KF) ≤ 0.2% w/w≤ 1.0% w/wNot routinely tested
Metrological Traceability Traceable to NIST SI unitsNoneNone
Certification Method Mass Balance & qNMRRelative HPLC-UV onlyRelative HPLC-UV only

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the orthogonal techniques required to characterize this reference standard. Every protocol is designed as a self-validating system to guarantee data integrity.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality & Expertise: Unlike HPLC-UV, which relies on relative response factors that vary between molecules, qNMR is a primary ratio method. The area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei generating it. By using an internal standard (IS) of known purity traceable to NIST, the system validates its own measurement without needing a pre-existing standard of the analyte. The IS acts as an internal calibrator, proving the quantitative response of the NMR probe in real-time.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of 3,5-Dichloro-1-methylisoquinoline and ~5 mg of a NIST-traceable internal standard (e.g., Maleic acid or Dimethyl sulfone) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS. Ensure complete dissolution via brief sonication.

  • Acquisition Parameters:

    • Nucleus: 1H at 400 MHz or higher.

    • Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analyte and IS protons (typically D1 > 30 seconds). Reasoning: This ensures complete return to thermal equilibrium between pulses, preventing signal saturation and integration errors.

    • Number of Scans (NS): 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Processing & Calculation: Apply exponential line broadening (0.3 Hz), phase manually, and apply a rigorous baseline correction. Calculate the absolute mass fraction using the integrated area ratio of the distinct methyl protons of the isoquinoline (singlet, ~3.0 ppm) against the IS reference peaks.

Protocol 2: Orthogonal Isomeric Profiling via LC-MS/MS

Causality & Expertise: qNMR provides absolute purity but lacks the sensitivity to detect trace isomeric impurities (<0.5%) if their chemical shifts overlap with the main peak. LC-MS/MS provides the necessary chromatographic resolution and mass-to-charge (m/z) specificity.

Step-by-Step Methodology:

  • Column Selection: Utilize a C18 core-shell column (e.g., 2.1 x 100 mm, 1.7 µm). Reasoning: Core-shell particles minimize Eddy diffusion (the 'A' term in the van Deemter equation), providing the ultra-high efficiency required to separate closely related dichloro-methylisoquinoline isomers.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the [M+H]+ transition at m/z 212.0 (accounting for the 35Cl isotopes).

  • Self-Validation Step: Spike the sample with known isomers (e.g., 1,3-dichloro-6-methylisoquinoline) to confirm peak resolution (Rs > 1.5). This standard addition acts as a self-validating mechanism, proving that the chromatographic method can actively resolve the critical pairs in the specific sample matrix.

Analytical Validation Workflow

Workflow A Raw 3,5-Dichloro-1-methylisoquinoline B qNMR Analysis (Absolute Purity) A->B C LC-MS/MS (Isomeric Profiling) A->C D KF & TGA (Water & Volatiles) A->D E Data Synthesis & Mass Balance B->E C->E D->E F Certified Reference Material (CRM) E->F

Analytical workflow for certifying 3,5-Dichloro-1-methylisoquinoline reference standards.

Conclusion

For rigorous pharmaceutical development, relying on standard reagent-grade 3,5-Dichloro-1-methylisoquinoline introduces unacceptable analytical risk due to isomeric contamination. By utilizing a fully characterized CRM—validated orthogonally via qNMR and LC-MS/MS—researchers establish a self-validating system that ensures traceability, reproducibility, and regulatory compliance from the earliest stages of drug discovery.

References

  • Google Patents. "CN113651820A - 用于ido和tdo双重抑制剂的脲类化合物 (Urea compounds for IDO and TDO dual inhibitors)". Google Patents.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-1-methylisoquinoline

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a det...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Dichloro-1-methylisoquinoline, a halogenated heterocyclic compound. The procedures outlined below are synthesized from established safety protocols for chlorinated organic compounds and are designed to meet rigorous safety and regulatory standards.

Understanding the Hazard Profile

Key Potential Hazards:

  • Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Causes skin, eye, and respiratory system irritation.[1][5]

  • Environmental Hazard: Potentially toxic to aquatic organisms.[4] Do not let the product enter drains.[1][6]

Hazard Classification (Inferred)DescriptionSource
Acute Toxicity (Oral, Dermal)Toxic or harmful if swallowed or in contact with skin.[1][2][7]
Skin Corrosion/IrritationCauses skin irritation.[2][5]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][5]
Specific target organ toxicityMay cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) and Handling

When handling 3,5-Dichloro-1-methylisoquinoline, especially during disposal procedures, strict adherence to PPE protocols is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[5]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[7][8]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, primarily by using a chemical fume hood.[9]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[8][9] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The disposal of 3,5-Dichloro-1-methylisoquinoline must comply with all federal, state, and local regulations for hazardous chemical waste.[11] As a chlorinated organic compound, it is classified as a halogenated waste.

Step 1: Waste Segregation It is critical to segregate halogenated organic waste from non-halogenated waste streams.[9][12] Mixing these waste types can significantly increase disposal costs and create complex waste streams that are difficult to manage.[9]

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated waste.[9][11] The container must have a secure, tight-fitting lid.[12]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste 3,5-Dichloro-1-methylisoquinoline."[12] Avoid using abbreviations or chemical formulas.[12] The label should also indicate the associated hazards (e.g., Toxic, Irritant).

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal & Documentation start Start: Have 3,5-Dichloro-1-methylisoquinoline for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Designated Halogenated Waste Container fume_hood->container labeling Label Container Clearly: 'Hazardous Waste' 'Halogenated Waste' '3,5-Dichloro-1-methylisoquinoline' container->labeling transfer Carefully Transfer Waste into the Container labeling->transfer close_container Securely Close Container transfer->close_container storage Store in a Designated Satellite Accumulation Area (SAA) close_container->storage request Arrange for Pickup by Certified Hazardous Waste Personnel storage->request documentation Complete Waste Disposal Manifest request->documentation end_point End: Proper Disposal documentation->end_point

Caption: Disposal Workflow for 3,5-Dichloro-1-methylisoquinoline.

Step 3: Waste Collection Collect the waste 3,5-Dichloro-1-methylisoquinoline in the designated halogenated waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials such as strong oxidizing agents and strong acids.[13][7]

Step 5: Final Disposal The ultimate disposal method for chlorinated organic residues is typically high-temperature incineration.[14][15][16] This process decomposes the compound into gaseous byproducts like carbon dioxide and hydrogen halides, which can then be scrubbed to prevent atmospheric pollution.[14]

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies.

Disposal of Empty Containers: Empty containers that held 3,5-Dichloro-1-methylisoquinoline must also be handled as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[11][17] The rinsate must be collected and disposed of as halogenated hazardous waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of as regular laboratory glass or plastic waste after defacing the original label.[11][17]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 3,5-Dichloro-1-methylisoquinoline, upholding the principles of laboratory safety and regulatory compliance.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2024, May 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 09).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 16).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
  • Material Safety Data Sheet. (2021, November 25).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 07).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (n.d.).
  • Halogenated Solvents Recovery - Diverse Waste Solutions. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).

Sources

Handling

Personal protective equipment for handling 3,5-Dichloro-1-methylisoquinoline

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel halogenated heterocycles into their discovery workflows. 3,5-Dichloro-1-methylisoquinoline (CAS: 2244683-35-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel halogenated heterocycles into their discovery workflows. 3,5-Dichloro-1-methylisoquinoline (CAS: 2244683-35-8) [1] is a highly valuable building block in medicinal chemistry, particularly for developing targeted kinase inhibitors. However, its structural properties—specifically the lipophilic dichloro-isoquinoline core—dictate stringent, non-negotiable handling protocols.

Halogenated aromatic systems can penetrate standard laboratory elastomers with surprising speed, especially when dissolved in polar aprotic or chlorinated solvents. This guide provides a self-validating, step-by-step operational framework for handling this compound. We will move beyond generic safety data to explain the causality behind our personal protective equipment (PPE) choices and disposal logistics, ensuring your laboratory maintains both scientific integrity and uncompromising safety.

Compound Profiling & Hazard Causality

Before selecting PPE, we must understand the physicochemical behavior of the target molecule to build a logical defense.

  • Chemical Nature: Halogenated nitrogen heterocycle.

  • Primary Hazards: Acute skin and eye irritation; potential respiratory sensitization; environmental toxicity.

  • The Causality of Permeation: The dichloro substitution significantly increases the compound's partition coefficient (LogP). When dissolved in reaction vehicles like dichloromethane (DCM) or dimethylformamide (DMF), the solvent acts as a carrier, rapidly transporting the lipophilic solute through standard single-layer nitrile gloves. Therefore, relying solely on standard 4-mil nitrile gloves is a critical operational vulnerability.

The PPE Matrix

According to OSHA 29 CFR 1910.132 standards for hazard assessment[2], PPE must be matched to the specific permeation risks of both the chemical and its solvent vehicle. The table below outlines the required PPE and the scientific justification for each choice.

PPE CategoryMinimum Requirement (Quantitative Specs)Scientific Justification (Causality)
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Neoprene or Butyl rubber.Nitrile provides tactile sensitivity; the outer Neoprene/Butyl layer provides a critical barrier against the halogenated solvent vehicle, preventing solute breakthrough.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face Shield.Isoquinolines can cause severe ocular irritation. A face shield prevents aerosolized droplets from reaching mucous membranes during vigorous quenching.
Body Protection Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron.Prevents systemic absorption via skin contact. The apron is mandatory when handling >500 mg scale or when preparing stock solutions.
Respiratory Fume Hood (Face velocity 80–100 fpm). N95/P100 if weighing outside hood.3,5-Dichloro-1-methylisoquinoline dust can be easily aerosolized. Engineering controls are primary; respirators are secondary fail-safes.

Operational Workflow & Experimental Protocol

This step-by-step methodology ensures a self-validating safety loop based on guidelines from Prudent Practices in the Laboratory[3]. Every action has a built-in verification step.

Protocol: Preparation, Weighing, and Reaction Setup

  • Pre-Operation Verification: Verify the fume hood face velocity is between 80 and 100 feet per minute (fpm).

    • Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow before opening the chemical container.

  • PPE Donning: Don the inner nitrile gloves, followed by the FR lab coat, safety goggles, and finally the outer neoprene gloves. Pull the outer glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Weighing (Static Control): Halogenated powders frequently hold static charge, leading to unpredictable dispersion. Use an anti-static zero-stat gun on the weighing spatula and the tared vial. Weigh the 3,5-Dichloro-1-methylisoquinoline inside a dedicated powder-weighing enclosure or deep within the fume hood (at least 6 inches from the sash).

  • Transfer & Solubilization: Transfer the sealed vial to the reaction hood. Add the solvent (e.g., DMF) via syringe through a septum.

    • Causality: Solubilizing the compound in a closed system prevents the release of aerosolized micro-particles, which are highly irritating to the respiratory tract.

  • Decontamination: Immediately wipe down the balance and spatulas with an alcohol-soaked wipe (isopropanol), followed by a water wipe. Dispose of wipes in solid hazardous waste.

Visualizing the Safety Workflow

HandlingWorkflow N1 1. Risk Assessment & Fume Hood Prep N2 2. PPE Donning (Double Gloving) N1->N2 Verify Airflow >80 fpm N3 3. Closed-System Transfer & Setup N2->N3 Outer Neoprene Barrier N4 4. Quenching & Decontamination N3->N4 Post-Reaction Workup N5 5. EPA-Compliant Halogenated Disposal N4->N5 Segregate Waste Streams

Figure 1: Standardized Operational Workflow for Handling Halogenated Isoquinolines.

Spill Response and Disposal Logistics

Halogenated compounds require strict segregation to prevent environmental contamination and comply with federal regulations.

Spill Response (Solid/Powder):

  • Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).

  • Gently cover the powder with a damp, inert absorbent (e.g., vermiculite or sand) to suppress dust generation.

  • Collect the mixture using a non-sparking scoop and place it in a sealable, chemically compatible container.

Disposal Logistics: Under EPA 40 CFR 261[4], halogenated organic waste must never be mixed with non-halogenated waste streams.

  • Liquid Waste: Collect all reaction filtrates and aqueous washes in a clearly labeled "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated waste with basic or reactive non-halogenated waste (like acetone) can lead to highly exothermic reactions or the formation of toxic, volatile byproducts (e.g., bromoacetone/chloroacetone analogs).

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a dedicated solid hazardous waste bin, completely separate from general laboratory trash.

References

  • Title: 29 CFR 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Environmental Protection Agency (EPA) via eCFR URL:[Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) via NCBI Bookshelf URL:[Link]

Sources

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